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  • Product: 1-Acetylpiperidin-3-amine hydrochloride
  • CAS: 1158319-57-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Acetylpiperidin-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensional conformation allows for the precise spatial arrangement of substituents, a critical feature for optimizing interactions with biological targets. Among the myriad of piperidine derivatives, 1-Acetylpiperidin-3-amine hydrochloride has emerged as a significant and versatile intermediate, particularly in the development of therapeutics for metabolic diseases.

This technical guide offers a comprehensive exploration of 1-Acetylpiperidin-3-amine hydrochloride, from its fundamental physicochemical properties and synthesis to its analytical characterization and pivotal role in drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed methodologies but also the scientific rationale behind the experimental choices.

Core Chemical Identity and Physicochemical Properties

1-Acetylpiperidin-3-amine hydrochloride is a chiral heterocyclic compound. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation in a laboratory setting.

Table 1: Physicochemical Properties of 1-Acetylpiperidin-3-amine Hydrochloride

PropertyValueSource(s)
IUPAC Name 1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride[2]
Synonym(s) 1-acetyl-3-piperidinamine hydrochloride[3]
CAS Number 1158319-57-3; 1018680-22-2[3][4][5]
Molecular Formula C₇H₁₅ClN₂O[3]
Molecular Weight 178.66 g/mol [3]
Appearance Solid[3][6]
Purity Typically ≥96%[2][3][6]
Storage Store at room temperature in a dry, cool place.[3][6]

Note: The presence of a chiral center at the 3-position of the piperidine ring means this compound can exist as (R) and (S) enantiomers. The specific enantiomer is often crucial for pharmacological activity.

Strategic Synthesis of 1-Acetylpiperidin-3-amine Hydrochloride

The synthesis of 1-Acetylpiperidin-3-amine hydrochloride is a multi-step process that hinges on the initial formation of the 3-aminopiperidine core, followed by a selective N-acetylation. The choice of the synthetic route to the 3-aminopiperidine precursor is critical and often dictated by the desired stereochemistry and the scale of the synthesis.

Synthesis of the 3-Aminopiperidine Precursor

Several robust methods exist for the synthesis of 3-aminopiperidine, often as its dihydrochloride salt. The selection of a particular route is a strategic decision based on factors such as the availability and cost of starting materials, the desired enantiomeric purity, and scalability.

One common and industrially scalable approach involves the catalytic hydrogenation of 3-aminopyridine .[7] To facilitate the reduction of the pyridine ring, the exocyclic amino group is typically first protected, for example, by acetylation. The resulting N-acetyl-3-aminopyridine undergoes hydrogenation, followed by acidic hydrolysis to remove the acetyl group and form the 3-aminopiperidine dihydrochloride salt.[7]

For the synthesis of enantiomerically pure 3-aminopiperidine, a chiral pool approach is frequently employed, starting from readily available chiral molecules like D-glutamic acid or D-ornithine.[8] For instance, a synthetic route starting from D-glutamic acid involves five key steps: esterification, Boc protection of the amino group, reduction of the ester, activation of the resulting hydroxyl groups, and finally, cyclization to form the piperidine ring.[9]

A representative workflow for the synthesis of the 3-aminopiperidine precursor is depicted below:

cluster_precursor Precursor Synthesis start 3-Aminopyridine protection Protection (e.g., Acetylation) start->protection Acetic Anhydride hydrogenation Catalytic Hydrogenation protection->hydrogenation H₂, Pd/C deprotection Deprotection (Acid Hydrolysis) hydrogenation->deprotection HCl precursor 3-Aminopiperidine Dihydrochloride deprotection->precursor

Figure 1: Representative workflow for the synthesis of the 3-aminopiperidine precursor.

N-Acetylation of 3-Aminopiperidine

The final step in the synthesis of the target compound is the selective N-acetylation of the piperidine ring nitrogen. This reaction must be performed under conditions that favor acetylation of the secondary cyclic amine over the primary exocyclic amine.

Experimental Protocol: Synthesis of 1-Acetylpiperidin-3-amine Hydrochloride

This protocol is a representative procedure based on standard N-acetylation methodologies.[2]

Step 1: N-Acetylation of 3-Aminopiperidine

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and a small amount of a polar solvent like methanol to aid solubility.

  • Add a suitable base, such as triethylamine (2.2 equivalents), to the solution to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-3-aminopiperidine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 1-Acetylpiperidin-3-amine hydrochloride.

Causality Behind Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride could also be used, but it generates HCl as a byproduct, which would need to be neutralized.

  • Selective Acetylation: The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine, especially under basic conditions, which favors the desired N-acetylation.

  • Base: Triethylamine is used to scavenge the HCl formed during the reaction (if any) and to deprotonate the secondary amine, enhancing its nucleophilicity.

  • Solvent: Dichloromethane is a good solvent for the reactants and is relatively unreactive.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of 1-Acetylpiperidin-3-amine hydrochloride. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methodologies for 1-Acetylpiperidin-3-amine Hydrochloride

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the acetyl methyl group, the piperidine ring protons, and the amine protons. The chemical shifts and coupling patterns provide information on the substitution pattern and conformation.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the five distinct carbons of the piperidine ring.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₄N₂O) and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of enantiomers (with a chiral column).A single major peak in a reversed-phase HPLC analysis indicates high purity. Chiral HPLC is necessary to determine the enantiomeric excess.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.

Experimental Protocol: HPLC Analysis

For purity analysis, a reversed-phase HPLC method can be employed. For chiral separation, a derivatization step may be necessary to introduce a chromophore, followed by analysis on a chiral column.[10][11][12]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for purity analysis. A chiral column (e.g., Chiralpak AD-H) for enantiomeric separation.[10][11][12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or by a mass spectrometer (LC-MS).

Role in Drug Discovery and Development

The 3-aminopiperidine scaffold is a well-established pharmacophore in medicinal chemistry, and the N-acetylated derivative, 1-Acetylpiperidin-3-amine hydrochloride, serves as a key intermediate in the synthesis of various drug candidates.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The most prominent application of the 3-aminopiperidine moiety is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[13] The (R)-enantiomer of 3-aminopiperidine is a crucial component of several approved DPP-4 inhibitors, including alogliptin and linagliptin.[14][15]

The primary amino group at the 3-position of the piperidine ring plays a critical role in the binding of these inhibitors to the active site of the DPP-4 enzyme. It forms a key salt bridge interaction with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[14] This interaction is fundamental to the high potency and selectivity of these drugs.

The N-acetyl group in 1-Acetylpiperidin-3-amine hydrochloride can serve multiple purposes in a drug discovery program:

  • Modulation of Physicochemical Properties: The acetyl group can alter the polarity, lipophilicity, and hydrogen bonding capacity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector for Further Functionalization: While the acetyl group itself is a simple substituent, the N-acylated piperidine can be a platform for creating more complex derivatives to explore structure-activity relationships (SAR).

  • Protection Group Strategy: In some synthetic routes, the acetyl group may be used as a protecting group for the piperidine nitrogen while other transformations are carried out on the molecule.

cluster_drug_dev Drug Development Pathway intermediate 1-Acetylpiperidin-3-amine Hydrochloride modification Further Chemical Modification intermediate->modification sar Structure-Activity Relationship (SAR) Studies modification->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate (e.g., DPP-4 Inhibitor) lead_opt->drug_candidate

Figure 2: Role of 1-Acetylpiperidin-3-amine hydrochloride in the drug development pipeline.

Beyond DPP-4 Inhibition

The versatility of the substituted 3-aminopiperidine scaffold extends beyond DPP-4 inhibitors. These structures are being explored as potential therapeutic agents for a range of other diseases. For example, piperidine derivatives are being investigated as inhibitors of the glycine transporter type 1 (GlyT1) for the potential treatment of schizophrenia.[16] The ability to readily modify the piperidine nitrogen, as demonstrated by the synthesis of the N-acetyl derivative, is crucial for developing libraries of compounds to screen against various biological targets.

Safety and Handling

1-Acetylpiperidin-3-amine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor/physician if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

1-Acetylpiperidin-3-amine hydrochloride is a valuable and versatile building block in modern drug discovery and development. Its synthesis, rooted in established methods for creating the core 3-aminopiperidine structure, provides access to a key pharmacophore. The N-acetyl group offers a means to fine-tune the physicochemical properties of the molecule and serves as a handle for further chemical elaboration. The critical role of the 3-aminopiperidine scaffold in high-value therapeutics, particularly DPP-4 inhibitors, underscores the importance of intermediates like 1-Acetylpiperidin-3-amine hydrochloride. A thorough understanding of its synthesis, characterization, and chemical properties is essential for medicinal chemists and process development scientists working to create the next generation of innovative medicines.

References

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 48-55. [Link]

  • Grieb, S., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2865–2876. [Link]

  • Google Patents. (n.d.). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • BuyersGuideChem. (n.d.). 1-Acetylpiperidin-3-amine hydrochloride suppliers and producers. Retrieved from [Link]

  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(7), 2265–2276. [Link]

  • Luo, X., et al. (n.d.). Cp2TiCl2-catalyzed highly regioselective hydroamination of styrenes with hydroxylamines. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Pinard, E., et al. (2010). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 1(4), 153-157. [Link]

  • Lee, S. H., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(5), 599-602. [Link]

  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • European Medicines Agency. (2007, July 10). 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride for the treatment of narcolepsy. [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(3), e202100271. [Link]

  • Aitken, R. A., et al. (2022). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

  • ResearchGate. (2025, September 27). (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2022, February 9). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubMed. (1980, February). Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity. [Link]

  • PubMed. (1974, October). Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • PubMed Central (PMC). (n.d.). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. [Link]

  • PubMed Central (PMC). (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • ACS Publications. (2022, September 15). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. (n.d.). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 1-Acetylpiperidin-3-amine Hydrochloride

This guide provides a comprehensive technical overview of 1-acetylpiperidin-3-amine hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-acetylpiperidin-3-amine hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, synthesis, and its strategic application in the development of novel therapeutics.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. Within this class of heterocycles, the 3-aminopiperidine motif has garnered significant attention, particularly as a key pharmacophore in the design of enzyme inhibitors and receptor modulators.[3][4] The introduction of an acetyl group at the N1 position, as seen in 1-acetylpiperidin-3-amine, modulates the basicity and lipophilicity of the parent amine, offering a versatile handle for fine-tuning pharmacokinetic and pharmacodynamic properties in drug design.[2]

This guide will elucidate the structural features, synthesis, and practical applications of 1-acetylpiperidin-3-amine hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

1-Acetylpiperidin-3-amine hydrochloride is a chiral molecule typically supplied as a racemic mixture. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1158319-57-3; 1018680-22-2[3][5][6]
Molecular Formula C₇H₁₄N₂O·HCl
Molecular Weight 178.66 g/mol
IUPAC Name 1-(3-aminopiperidin-1-yl)ethanone hydrochloride[3]
Appearance White to off-white solid[7]
Purity Typically ≥95%[7]
LogP -0.914[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Stereochemistry and Conformational Analysis

The biological activity of piperidine derivatives is often intrinsically linked to their stereochemistry. The C3 position of 1-acetylpiperidin-3-amine is a stereocenter, leading to (R)- and (S)-enantiomers. In many therapeutic applications, a single enantiomer is responsible for the desired pharmacological effect. For instance, the (R)-enantiomer of 3-aminopiperidine is a crucial component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[8]

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The acetyl group at the N1 position is expected to be in a pseudo-equatorial orientation to minimize steric hindrance. The 3-amino group can exist in either an axial or equatorial position, and the equilibrium between these two conformers can be influenced by the solvent and pH. This conformational flexibility is a key aspect of its utility in drug design, allowing the amino group to be presented in different vectors for optimal interaction with a biological target.

Caption: 2D structure of 1-acetylpiperidin-3-amine hydrochloride.

Synthesis and Characterization

The synthesis of 1-acetylpiperidin-3-amine hydrochloride typically involves a multi-step process, starting from readily available precursors. A common strategy is the synthesis of a protected 3-aminopiperidine derivative, followed by N-acetylation and deprotection.

Synthesis of the 3-Aminopiperidine Core

Several routes have been developed for the synthesis of the chiral 3-aminopiperidine core. One efficient method starts from D-glutamic acid, a naturally occurring amino acid.[2] This approach involves a series of transformations including esterification, Boc protection of the amino group, reduction of the ester, activation of the resulting hydroxyl groups, and subsequent cyclization.[2]

An alternative approach involves the catalytic hydrogenation of a substituted 3-aminopyridine, followed by resolution of the resulting racemic mixture to obtain the desired enantiomer.[9]

N-Acetylation and Hydrochloride Salt Formation

The final steps involve the N-acetylation of the piperidine nitrogen and the formation of the hydrochloride salt.

cluster_synthesis General Synthesis Workflow start 3-Aminopiperidine (or protected derivative) step1 N-Acetylation start->step1 reagent1 Acetic Anhydride or Acetyl Chloride reagent1->step1 intermediate 1-Acetyl-3-aminopiperidine (or protected intermediate) step1->intermediate step2 Salt Formation intermediate->step2 reagent2 HCl (in suitable solvent) reagent2->step2 product 1-Acetylpiperidin-3-amine Hydrochloride step2->product caption General synthesis workflow.

Caption: General synthesis workflow.

Experimental Protocol: N-Acetylation of 3-Aminopiperidine

  • Step 1: N-Acetylation of Boc-Protected 3-Aminopiperidine: To a solution of (R)-3-amino-1-Boc-piperidine in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C and add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Step 2: Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Step 3: Boc Deprotection and Hydrochloride Salt Formation: Dissolve the purified N-acetylated intermediate in a suitable solvent such as methanol or ethyl acetate. Add a solution of hydrochloric acid in the same solvent and stir at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 1-acetylpiperidin-3-amine hydrochloride.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, D₂O) Spectroscopic Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5-3.0m5HPiperidine ring protons (H2, H3, H6)
~2.2-1.6m4HPiperidine ring protons (H4, H5)
~2.1s3H-C(O)CH₃

Predicted ¹³C NMR (100 MHz, D₂O) Spectroscopic Data:

Chemical Shift (δ) ppmAssignment
~173C=O (amide)
~48-42Piperidine ring carbons (C2, C6)
~45Piperidine ring carbon (C3)
~30-20Piperidine ring carbons (C4, C5)
~21-C(O)CH₃

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (amine hydrochloride)
~2950-2850C-H stretching (aliphatic)
~1640C=O stretching (amide)

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C₇H₁₄N₂O) at m/z = 142.20.[10]

Applications in Research and Drug Development

1-Acetylpiperidin-3-amine hydrochloride serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential.[4][12] Its primary utility lies in providing a chiral scaffold that can be further elaborated to explore structure-activity relationships (SAR).

Role in the Synthesis of Enzyme Inhibitors

The 3-aminopiperidine moiety is a well-established pharmacophore in the design of enzyme inhibitors.[8] By acylating the exocyclic amine or further substituting the piperidine ring, libraries of compounds can be generated for screening against various enzyme targets. The N-acetyl group in 1-acetylpiperidin-3-amine hydrochloride can be retained in the final molecule or serve as a protecting group that can be removed to allow for further functionalization.

A Key Intermediate for Bioactive Molecules

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including but not limited to:

  • DPP-4 Inhibitors: For the treatment of type 2 diabetes.[8]

  • Kinase Inhibitors: Targeting various kinases involved in cancer and inflammatory diseases.[13]

  • GPCR Ligands: Modulating the activity of G-protein coupled receptors.[3]

  • Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS disorders.[1]

cluster_applications Applications in Drug Discovery start 1-Acetylpiperidin-3-amine Hydrochloride step1 Chemical Modification start->step1 lib Library of Derivatives step1->lib screen Biological Screening lib->screen sar Structure-Activity Relationship (SAR) screen->sar lead Lead Compound Optimization sar->lead caption Role in the drug discovery process.

Sources

Foundational

1-Acetylpiperidin-3-amine hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-Acetylpiperidin-3-amine hydrochloride Abstract 1-Acetylpiperidin-3-amine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Acetylpiperidin-3-amine hydrochloride

Abstract

1-Acetylpiperidin-3-amine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the piperidine scaffold, a privileged structure in numerous approved therapeutics, this compound offers a versatile platform for synthesizing novel molecules with diverse biological activities.[1][2] Its unique combination of a secondary amine (as a hydrochloride salt), a tertiary amide, and a chiral center provides multiple points for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive analysis of its core physical and chemical properties, spectroscopic signature, a representative synthetic workflow, and its applications, offering a critical resource for researchers in drug discovery and organic synthesis.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. 1-Acetylpiperidin-3-amine hydrochloride is a solid at room temperature, with its hydrochloride salt form enhancing its stability and water solubility compared to its free base.[3]

Structural and General Data

A summary of the key identification and physicochemical data is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride[4]
CAS Number 1158319-57-3[4]
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol [4][5]
Appearance Solid, White to off-white powder[6]
Form Solid
Purity ≥96% (typical commercial grade)[4]
Calculated LogP -0.914[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Chemical Structure

The structure features a piperidine ring N-acetylated at position 1 and an amine group at position 3, which is protonated in the hydrochloride salt form.

Caption: Structure of 1-Acetylpiperidin-3-amine hydrochloride.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. While a publicly available, fully assigned spectrum for this specific salt is limited, its profile can be reliably predicted based on its functional groups and data from analogous structures.[7][8][9]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Acetyl Protons (CH₃): A sharp singlet around δ 2.1 ppm. Piperidine Ring Protons (CH, CH₂): A complex series of multiplets between δ 1.5 - 4.2 ppm. Protons alpha to the amide nitrogen (positions 2 and 6) will be deshielded and appear further downfield. Amine Protons (NH₃⁺): A broad signal, potentially in the δ 7.5 - 8.5 ppm range, which may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Acetyl Carbonyl (C=O): A signal around δ 170 ppm. Piperidine Ring Carbons (C2-C6): Signals in the range of δ 20 - 60 ppm. Carbons adjacent to nitrogen atoms will be in the lower field (more deshielded) part of this range. Acetyl Methyl Carbon (CH₃): A signal around δ 21 ppm.
IR Spectroscopy Amide C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹. N-H Stretch (Ammonium): A broad band in the range of 2800-3200 cm⁻¹. C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion for the free base (1-acetyl-3-aminopiperidine). [M+H]⁺: Expected at m/z ≈ 143.12.

Disclaimer: The spectral data presented are predictive and based on established chemical shift principles and analysis of structurally related compounds.[7][10][11] Experimental conditions such as solvent and instrument frequency will influence exact values.

Synthesis and Chemical Reactivity

The utility of 1-Acetylpiperidin-3-amine hydrochloride as a building block is intrinsically linked to its synthesis and the reactivity of its functional groups.

Representative Synthetic Pathway

The synthesis of this compound often starts from a more readily available precursor, such as (R)- or (S)-3-amino-1-Boc-piperidine, which is a valuable chiral intermediate.[12] The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the ring nitrogen, allowing for selective manipulation of the exocyclic amine. A common strategy involves the deprotection of the Boc group followed by acetylation. However, a more direct route involves the acetylation of 3-aminopiperidine, though this can lead to mixtures if not controlled.

A robust and logical synthesis involves protecting the primary amine, acetylating the ring nitrogen, and then deprotecting the primary amine. A more direct, though potentially less selective, pathway is the direct acetylation of 3-aminopiperidine dihydrochloride. The following workflow illustrates a common conceptual approach starting from a protected piperidine.

start Start: 3-Amino-1-Boc-piperidine step1 Step 1: Acetylation (e.g., Acetic Anhydride, Base) start->step1 intermediate Intermediate: 1-Boc-3-(acetylamino)piperidine step1->intermediate step2 Step 2: Boc Deprotection (e.g., HCl in Dioxane/EtOH) intermediate->step2 product Final Product: 1-Acetylpiperidin-3-amine hydrochloride step2->product

Caption: Conceptual workflow for synthesis.

This process highlights the importance of protecting group chemistry in achieving regioselective modifications. The final deprotection step with hydrochloric acid conveniently affords the desired hydrochloride salt, which often aids in purification by crystallization.[12]

Chemical Reactivity

The reactivity of 1-Acetylpiperidin-3-amine hydrochloride is dominated by its primary amine functionality.

  • Nucleophilic Reactions: The primary amine is a potent nucleophile and can readily participate in reactions such as N-alkylation, N-arylation, reductive amination, and acylation to form various amides and sulfonamides. This is the key to its utility as a scaffold, allowing for the introduction of diverse substituents.

  • Amide Group: The tertiary amide group is comparatively stable and unreactive under standard conditions. It influences the conformation of the piperidine ring and acts as a hydrogen bond acceptor.

  • Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong acids (which would deprotonate the chloride salt).[13]

Applications in Drug Discovery

The piperidine ring is a highly prevalent scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[2] Its presence often enhances metabolic stability, modulates solubility, and provides a three-dimensional framework that can be tailored to fit the binding pockets of biological targets.[1][2]

1-Acetylpiperidin-3-amine hydrochloride serves as a key intermediate for introducing this valuable pharmacophore. Its derivatives have been explored in various therapeutic areas:

  • DPP-IV Inhibitors: The closely related (R)-3-aminopiperidine core is a crucial component of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used for the treatment of type 2 diabetes.[12] The amine group is essential for key interactions with the enzyme's active site.

  • JAK Inhibitors: Piperidine derivatives are also central to the development of Janus kinase (JAK) inhibitors, such as Tofacitinib, used in treating autoimmune diseases.[14]

  • General Scaffolding: The compound provides a reliable starting point for generating libraries of diverse small molecules for high-throughput screening. The primary amine allows for the attachment of various side chains and pharmacophores, enabling systematic Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain product integrity.

Hazard Identification

Based on available safety data sheets, 1-Acetylpiperidin-3-amine hydrochloride is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][13]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

Recommended Handling and Storage
  • Handling: Use only in a well-ventilated area, such as a fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Avoid breathing dust and prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The material may be sensitive to air or moisture over prolonged periods, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain quality.[13]

Conclusion

1-Acetylpiperidin-3-amine hydrochloride is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, characterized by a stable N-acetylated piperidine ring and a reactive primary amine, provides a reliable platform for constructing more complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective use in the laboratory. Its connection to several classes of successful therapeutics underscores its importance and continued relevance in the pursuit of novel drug candidates.

References

  • BuyersGuideChem. (n.d.). 1-Acetylpiperidin-3-amine hydrochloride suppliers and producers. Retrieved from [Link]

  • Martín, C., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

  • Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
  • Rlavie Technology Co., Ltd. (n.d.). (R)-1-Ethylpiperidin-3-Amine Dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • MDPI. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

Sources

Exploratory

1-Acetylpiperidin-3-amine Hydrochloride: A Privileged Building Block in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the rational selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Acetylpiperidin-3-amine hydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern drug discovery, the rational selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Acetylpiperidin-3-amine hydrochloride (CAS 1018680-22-2)[1] has emerged as a highly versatile, structurally privileged scaffold. By combining a metabolically stable N-acetylated piperidine core with a reactive primary amine, this molecule offers a precise vector for target engagement while mitigating common liabilities associated with basic aliphatic amines. This technical guide explores the structural causality, physicochemical advantages, and self-validating synthetic workflows for integrating this building block into drug discovery pipelines.

Structural Rationale and Causality in Scaffold Design

The 3-aminopiperidine motif is a cornerstone in medicinal chemistry, most notably recognized as the core pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors such as alogliptin and linagliptin[2][3]. However, the specific functionalization of the piperidine nitrogen fundamentally alters the molecule's behavior in biological systems.

As a Senior Application Scientist, I emphasize that the choice of an N-acetyl derivative over a free piperidine or an N-Boc protected intermediate is driven by strict structure-activity relationship (SAR) causality:

  • Attenuation of Basicity (hERG Mitigation): Free piperidines possess a high pKa (~9-10), meaning they are protonated at physiological pH. This basicity is a notorious trigger for off-target binding to the hERG potassium channel, leading to cardiotoxicity. N-acetylation converts the basic secondary amine into a neutral amide, effectively abolishing this liability.

  • Metabolic Stability: The N-acetyl group protects the piperidine ring from oxidative metabolism (e.g., via CYP450 enzymes) that typically occurs adjacent to basic amines.

  • Hydrogen Bond Profiling: The acetyl carbonyl acts as a potent hydrogen bond acceptor, which can be exploited to interact with specific residues within a target protein's binding pocket.

  • Hydrochloride Salt Form: The primary amine at the 3-position is highly reactive. Supplying this building block as a hydrochloride salt prevents atmospheric degradation (e.g., carbonate formation from CO₂) and ensures precise stoichiometric control during parallel synthesis[4][5].

Physicochemical Profiling

To illustrate the impact of N-functionalization on the 3-aminopiperidine core, the following table summarizes the comparative physicochemical data. This data drives the decision-making process when optimizing for oral bioavailability and clearance.

Property / MetricFree 3-Aminopiperidine1-Boc-3-aminopiperidine1-Acetylpiperidin-3-amineCausality / Impact on Drug Design
Ring Nitrogen pKa ~9.5 (Highly Basic)Neutral (Protected)Neutral (Amide)N-acetylation prevents hERG binding and reduces lysosomotropism.
LogD (pH 7.4) < 0 (Hydrophilic)~1.5 (Lipophilic)~0.5 (Balanced)The acetyl group provides an optimal hydrophilic-lipophilic balance (HLB) for oral absorption.
H-Bond Donors 3123-amine remains available for target engagement; ring N is capped.
H-Bond Acceptors 232Acetyl carbonyl introduces a new directional H-bond acceptor vector.
Primary Utility Precursor / FragmentSynthetic Intermediate[6]Final Drug Scaffold N-Boc must be cleaved; N-Acetyl is retained in the final API.
Application in Drug Discovery: DPP-4 Inhibition and Beyond

The most prominent application of the 3-aminopiperidine scaffold is in the treatment of Type 2 Diabetes via DPP-4 inhibition[7]. The primary amine at the 3-position mimics the N-terminal amino acid of incretin hormones, forming a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site[2].

When 1-acetylpiperidin-3-amine is coupled to a heteroaromatic core, it acts as a competitive inhibitor of the DPP-4 enzyme. This prevents the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion[3].

DPP4Pathway Meal Food Intake Incretins Incretin Release (GLP-1 & GIP) Meal->Incretins Stimulates DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Substrate for Insulin Increased Insulin Secretion (Glucose-Dependent) Incretins->Insulin Binds Receptors Glucagon Decreased Glucagon Secretion Incretins->Glucagon Suppresses Inactive Inactive Incretin Metabolites DPP4->Inactive Cleaves dipeptide Drug 1-Acetylpiperidin-3-amine Derived Inhibitor Drug->DPP4 Competitive Inhibition Glucose Improved Glycemic Control (Lower Blood Glucose) Insulin->Glucose Promotes cellular uptake Glucagon->Glucose Reduces hepatic output

Mechanism of action of 3-aminopiperidine-derived DPP-4 inhibitors in glycemic control.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means that built-in quality control (QC) checkpoints are established to verify the success of the reaction before proceeding, minimizing false positives in high-throughput screening.

Workflow Visualization

SynthWorkflow Start 1-Acetylpiperidin-3-amine HCl (Starting Material) Base Freebasing (DIPEA) Release 3-amine Start->Base Base Addition Reaction Coupling Reaction (SNAr or Amide Formation) Base->Reaction Electrophile Addition Purification Purification (Prep-HPLC / Flash Chromatography) Reaction->Purification Crude Mixture QC Quality Control (LC-MS, 1H-NMR) Purification->QC Purified Fractions QC->Reaction Fails QC (Recycle/Optimize) Product Lead Compound (Ready for Bioassay) QC->Product >95% Purity Confirmed

Standard synthetic workflow for integrating 1-acetylpiperidin-3-amine into lead compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of 1-acetylpiperidin-3-amine hydrochloride to a heteroaryl chloride (e.g., a substituted pyrimidine), a common transformation in kinase and DPP-4 inhibitor synthesis[3].

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized because it is a non-nucleophilic base. It neutralizes the hydrochloride salt of the starting material, liberating the primary amine for nucleophilic attack, without competing for the electrophile. Isopropanol (IPA) is chosen as the solvent because it solubilizes the polar intermediate and tolerates high temperatures.

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial, suspend 1-acetylpiperidin-3-amine hydrochloride (1.0 eq, 1.0 mmol) and the heteroaryl chloride (1.0 eq, 1.0 mmol) in anhydrous isopropanol (5.0 mL).

  • Freebasing: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Validation Check 1: The suspension should transition to a clear solution as the hydrochloride salt is neutralized and the free amine dissolves.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS. Validation Check 2: The chromatogram must show the disappearance of the heteroaryl chloride mass and the appearance of the product mass (M+H). If starting material remains, add 0.5 eq of the amine and heat for an additional 15 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).

Protocol 2: Amide Bond Formation via HATU Coupling

When the target requires an amide linkage, coupling the 3-amine to a carboxylic acid pharmacophore is achieved using uronium-based coupling agents.

Causality of Reagents: HATU is selected over EDC/HOBt due to its superior kinetics and ability to suppress racemization if chiral versions of the 3-aminopiperidine (e.g., (R) or (S) enantiomers) are utilized[8].

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (4.0 eq, 4.0 mmol) and stir at room temperature for 10 minutes. Validation Check 1: A color change (often to pale yellow) indicates the formation of the active O-At ester.

  • Coupling: Add 1-acetylpiperidin-3-amine hydrochloride (1.0 eq, 1.0 mmol) to the activated mixture in one portion.

  • Reaction: Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation Check 2: Confirm the presence of the desired amide mass. A mass corresponding to M+42 (relative to the expected free amine) confirms the acetyl group on the piperidine ring has remained intact and was not cleaved.

  • Workup & Purification: Quench with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate for flash chromatography.

References
  • Alfa Chemistry. "CAS 1018680-22-2 1-Acetylpiperidin-3-amine hydrochloride". Alfa Chemistry Product Catalog.
  • ChemicalBook. "1018680-22-2 CAS Manufactory". ChemicalBook Database.
  • BenchChem. "An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine". BenchChem Application Notes.
  • Wikipedia. "Discovery and development of dipeptidyl peptidase-4 inhibitors". Wikipedia, The Free Encyclopedia.
  • BenchChem. "1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes". BenchChem.
  • BenchChem. "Application Notes and Protocols: (S)-1-Boc-3-aminopiperidine in the Synthesis of DPP-4 Inhibitors". BenchChem.
  • ACS Publications. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine". Organic Process Research & Development.
  • Google Patents. "US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride".

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Foundational

A Comprehensive Technical Guide to the Biological Targets of Piperidine Derivatives

Abstract The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a cornerstone of modern medicinal chemistry. Its widespread presence in a vast number of natural products, active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a cornerstone of modern medicinal chemistry. Its widespread presence in a vast number of natural products, active pharmaceutical ingredients (APIs), and clinical candidates has cemented its status as a "privileged scaffold".[1][2] This privileged status arises from its favorable physicochemical properties, metabolic stability, and remarkable versatility, which allow it to serve as a core framework for interacting with a diverse array of biological targets.[3][4] This technical guide provides an in-depth exploration of the key biological targets of piperidine derivatives, structured by major therapeutic areas. We will delve into the causality behind experimental designs, present comparative quantitative data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery

The utility of the piperidine scaffold in drug design is multifaceted. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation within complex biological binding pockets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with target proteins. Furthermore, the introduction of chiral centers into the piperidine ring can significantly enhance biological activity and selectivity.[3][5] This structural and chemical versatility has enabled the development of piperidine-containing drugs across a wide spectrum of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[4][6] This guide will systematically explore these applications, focusing on the specific molecular targets that underpin their therapeutic effects.

Targeting the Central Nervous System (CNS)

Piperidine derivatives have had a profound impact on the treatment of CNS disorders, owing to their ability to cross the blood-brain barrier and modulate the activity of key neuronal proteins.[7][8]

Cholinesterases (AChE/BChE) in Alzheimer's Disease

Expertise & Rationale: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive impairment.[9] A primary therapeutic strategy is to inhibit the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][10] By blocking these enzymes, the concentration and duration of ACh in the synaptic cleft are increased, enhancing cholinergic neurotransmission.[9] The piperidine moiety is a core component of leading AChE inhibitors, such as Donepezil, where it provides a crucial binding interaction with the catalytic anionic site of the enzyme.[8]

Mechanism of Action & Signaling Pathway: In a healthy cholinergic synapse, AChE rapidly hydrolyzes ACh to terminate the nerve signal. In Alzheimer's patients, diminished ACh levels impair this process. Piperidine-based inhibitors bind to AChE, preventing ACh breakdown and thereby compensating for the reduced neurotransmitter levels.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh ACh_Receptor ACh Receptor Signal Signal Propagation ACh_Receptor->Signal ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor Piperidine Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic synapse showing AChE inhibition by a piperidine derivative.

Data Presentation: Comparative Inhibitory Activity of Piperidine Derivatives against Cholinesterases

Compound IDSubstitutionTarget EnzymeIC₅₀ (µM)Reference
5a 2-ClAChE0.09 ± 0.002[9]
5b 3-ClAChE0.63 ± 0.0002[9]
5d 2-FAChE0.013 ± 0.0021[9]
Donepezil ReferenceAChE0.6 ± 0.05[9]

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a reliable method for determining the IC₅₀ values of test compounds. The underlying principle is the measurement of the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the absorbance of which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine Iodide (ATCI) in the buffer to a concentration of 15 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a concentration of 3 mM.

    • Prepare a stock solution of the test piperidine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each concentration of the test compound solution.

    • Add 50 µL of the AChE solution to each well. For the blank, add 50 µL of buffer instead.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis & Self-Validation:

    • Calculate the rate of reaction (V) for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Include a positive control (a known inhibitor like Donepezil) to validate assay performance.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Opioid Receptors for Analgesia

Expertise & Rationale: Opioid receptors (mu, delta, and kappa) are G-protein-coupled receptors (GPCRs) that are critical targets for pain management.[1] The piperidine scaffold is central to the structure of potent analgesics like meperidine and fentanyl.[1] The design of piperidine derivatives aims to optimize binding affinity (Ki) and selectivity for specific opioid receptor subtypes to maximize analgesic effects while minimizing side effects like respiratory depression and dependence.

Data Presentation: Binding Affinities (Ki) of Piperidine-Based Opioid Modulators

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
Morphine 1-100--[1]
Fentanyl 1-100--[1]
Sufentanil <1--[1]
Meperidine >100--[1]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium. A lower value indicates higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol measures the affinity of a test compound for a specific receptor by competing with a known radiolabeled ligand.

  • Preparation:

    • Prepare cell membrane homogenates expressing the opioid receptor subtype of interest (e.g., from CHO cells).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Select a suitable radioligand (e.g., [³H]DAMGO for µ-opioid receptors).

    • Prepare serial dilutions of the unlabeled test piperidine derivative.

  • Assay Procedure:

    • In assay tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known unlabeled ligand (e.g., naloxone).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation & Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes are trapped on the filter while the unbound ligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Applications in Oncology

The piperidine scaffold is a key feature in numerous anticancer agents that act through diverse mechanisms, from disrupting the cytoskeleton to inhibiting critical cell survival pathways.[1][11]

Microtubule Dynamics: Tubulin as a Target

Expertise & Rationale: Microtubules are essential for cell division, motility, and intracellular transport.[12] Their disruption is a validated strategy in cancer therapy. Certain piperidine derivatives act as colchicine binding site inhibitors, preventing the polymerization of tubulin into microtubules.[12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The goal is to develop compounds with high potency against cancer cells and a favorable therapeutic window compared to normal cells.

Data Presentation: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines

DerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Compound 17a PC3Prostate0.81[11][12]
MGC803Gastric1.09[11][12]
MCF-7Breast1.30[11][12]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[11][13]
MDA-MB-231Breast (ER-)1.2 ± 0.12[11][13]
Compound 16 HT29Colon4.1 (GI₅₀)[14]

Note: IC₅₀ is the half-maximal inhibitory concentration; GI₅₀ is the 50% growth inhibition concentration.

Workflow Diagram: Screening for Tubulin Polymerization Inhibitors

Caption: Workflow for identifying and characterizing piperidine-based tubulin inhibitors.

Interruption of Pro-Survival Signaling: The PI3K/Akt Pathway

Expertise & Rationale: The PI3K/Akt pathway is a critical intracellular signaling network that promotes cell survival and proliferation and is frequently dysregulated in cancer.[11] Inhibiting this pathway can sensitize cancer cells to apoptosis. Several piperidine derivatives have been developed to target key kinases within this cascade, such as Akt itself or the upstream phosphoinositide 3-kinase (PI3K).

Mechanism of Action & Signaling Pathway: Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the membrane. It phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits and activates PDK1 and Akt. Activated Akt then phosphorylates numerous downstream targets (like Bad and caspase-9) to inhibit apoptosis and promote cell cycle progression via mTOR. Piperidine inhibitors can block PI3K or Akt, thus shutting down this entire pro-survival cascade.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor Piperidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Combating Infectious Diseases

The chemical diversity of piperidine derivatives has been leveraged to develop agents against both bacterial and viral pathogens.

Bacterial Targets

Expertise & Rationale: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Piperidine derivatives offer multiple mechanisms for antibacterial action, including the inhibition of essential enzymes and the disruption of physical structures like the cell membrane.[15] This multi-pronged potential makes them an attractive starting point for new antibiotic development.

Key Mechanisms of Action:

  • DNA Gyrase Inhibition: This enzyme is vital for bacterial DNA replication and repair. Its inhibition by certain piperidine compounds prevents bacterial proliferation.[15]

  • Cell Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15]

  • Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for producing nucleic acids. Piperidine-sulfonamide conjugates have shown potent inhibition of this target.[16]

Data Presentation: Antibacterial Activity of Piperidine Derivatives

Compound IDTarget OrganismActivity MetricValueReference
Compound 2 S. aureus (Gram +)Zone of Inhibition14±0.5 mm[15]
E. coli (Gram -)Zone of Inhibition12±0.5 mm[15]
Compound C4 X. oryzae (Xoo)EC₅₀2.02 µg/mL[16]
Bismerthiazol X. oryzae (Xoo)EC₅₀42.38 µg/mL[16]

Note: A larger zone of inhibition or a lower EC₅₀ (half-maximal effective concentration) indicates greater antibacterial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This is the gold standard for determining the potency of an antimicrobial agent.

  • Preparation:

    • Prepare a stock solution of the test piperidine derivative in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB). This creates a concentration gradient across the plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the plate with the bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

    • This experiment is crucial for establishing the potency of a new compound and comparing it against existing antibiotics.

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a cornerstone of successful drug discovery, demonstrating remarkable versatility across a wide range of biological targets and therapeutic areas. From modulating GPCRs in the CNS to disrupting microtubule dynamics in cancer cells and inhibiting essential bacterial enzymes, its utility is vast and well-established. Future research will likely focus on the development of highly selective and multi-target piperidine derivatives, leveraging advanced synthetic strategies and computational modeling. The exploration of chiral piperidines and novel substitution patterns will continue to unlock new therapeutic possibilities, reinforcing the enduring legacy of this "privileged" heterocyclic system in the pursuit of innovative medicines.

References

  • Efficacy of 1-(Piperidin-2-ylmethyl)piperidine derivatives as enzyme inhibitors. Benchchem.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. Benchchem.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. (2023).
  • A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases. Benchchem.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Request PDF. ResearchGate.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. (2023).
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. (2023).
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2024).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. (2025).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. (2008).
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023).
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. (2020).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. (2008).
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. (2023).
  • Full article: Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Taylor & Francis. (2020).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. (2022).
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. ACS Publications. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. Benchchem.
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications.
  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC.
  • Design of bivalent ligands targeting putative GPCR dimers. PMC - NIH.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. IntechOpen.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Special Issue “GPCRs: Ligands and beyond 2022”. Semantic Scholar. (2022).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties | ACS Medicinal Chemistry Letters. (2018).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. (2022).

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Protocols & Analytical Methods

Method

Application Note: Regioselective N-Acetylation of 3-Aminopiperidine Hydrochloride

Executive Summary 3-Aminopiperidine is a highly versatile, bifunctional chiral building block extensively utilized in modern medicinal chemistry, most notably in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopiperidine is a highly versatile, bifunctional chiral building block extensively utilized in modern medicinal chemistry, most notably in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors such as Linagliptin[1]. The N-acetylation of 3-aminopiperidine hydrochloride presents a classic regioselectivity challenge due to the presence of two competing nucleophilic centers: a primary exocyclic amine (at C3) and a secondary endocyclic amine (the piperidine ring nitrogen).

Direct acetylation of the unprotected diamine typically results in a complex mixture of N-(piperidin-3-yl)acetamide, 1-acetylpiperidin-3-amine, and diacetylated byproducts[2]. To achieve >98% regioselectivity and ensure batch-to-batch reproducibility, this application note outlines a field-proven, self-validating methodology relying on orthogonal tert-butyloxycarbonyl (Boc) protection strategies[3].

Mechanistic Insights & Causality in Experimental Design

Nucleophilicity vs. Steric Hindrance

The secondary piperidine nitrogen exhibits a higher inherent basicity (pKa ~10.4) compared to the primary exocyclic amine (pKa ~9.0). However, the primary amine is significantly less sterically hindered. Because acetylation is highly sensitive to steric factors, the primary amine often reacts faster with mild electrophiles, whereas the secondary amine requires stronger electrophilic activation.

Reagent Selection Causality
  • Base Selection (DIPEA vs. TEA): 3-Aminopiperidine is typically supplied as a hydrochloride salt to prevent atmospheric oxidation and degradation[4]. To liberate the free base, a stoichiometric amount of an organic base is required. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile during the addition of highly reactive acylating agents.

  • Acylating Agent (Ac₂O vs. AcCl): For the acetylation of the primary amine (Pathway A), Acetic Anhydride (Ac₂O) is selected. It is a milder reagent that minimizes the risk of over-acetylation (diacetylation of the primary amine). Conversely, for the acetylation of the secondary piperidine nitrogen (Pathway B), Acetyl Chloride (AcCl) is utilized. The secondary amine is sterically hindered by the adjacent ring carbons, necessitating a highly reactive electrophile to drive the reaction to completion.

  • Deprotection (4M HCl in Dioxane): Acidic cleavage of the Boc group using anhydrous HCl in dioxane is chosen over Trifluoroacetic Acid (TFA). HCl cleanly generates the hydrochloride salt of the target compound, which easily precipitates out of non-polar solvents, avoiding the need for complex basic aqueous workups that can lead to product loss due to the high water solubility of the final acetylated piperidines[5].

Workflow Visualization

G Start 3-Aminopiperidine Hydrochloride Boc1 1-Boc-3-aminopiperidine (Ring N-Protected) Start->Boc1 Pathway A Boc2 3-(Boc-amino)piperidine (Exocyclic N-Protected) Start->Boc2 Pathway B Ac1 Acetylation (Ac2O, DIPEA) -> 3-Acetamido-1-Boc-piperidine Boc1->Ac1 Ac2 Acetylation (AcCl, DIPEA) -> 1-Acetyl-3-(Boc-amino)piperidine Boc2->Ac2 Deprotect1 Acidic Deprotection (HCl) -> N-(piperidin-3-yl)acetamide Ac1->Deprotect1 Deprotect2 Acidic Deprotection (HCl) -> 1-Acetylpiperidin-3-amine Ac2->Deprotect2

Regioselective workflows for the N-acetylation of 3-aminopiperidine using orthogonal protection.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-(piperidin-3-yl)acetamide (Primary Amine Acetylation)

Target compound CAS: 5810-55-9[5]

Step 1: Acetylation

  • Preparation: Suspend 1-Boc-3-aminopiperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise.

    • Validation Checkpoint 1: Extract a 10 µL aliquot, mix with 100 µL water, and check with pH paper. The pH must be >9, confirming complete free-base liberation.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Acetic Anhydride (Ac₂O) (1.1 eq, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The starting material will appear as a deep purple spot (primary amine). The reaction is complete when the purple spot disappears, indicating full conversion to the amide (which does not stain strongly with Ninhydrin).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Dissolve the crude 3-acetamido-1-Boc-piperidine in a minimal amount of anhydrous DCM.

  • Add 4M HCl in Dioxane (10 eq) dropwise at 0 °C. Stir at room temperature for 3 hours.

    • Validation Checkpoint 3 (Gas Evolution): Observe the effervescence (release of isobutylene and CO₂). Cessation of gas evolution is a physical indicator of reaction progression.

  • Isolation: The product, N-(piperidin-3-yl)acetamide hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Synthesis of 1-Acetylpiperidin-3-amine (Secondary Amine Acetylation)

Target compound CAS: 1018680-22-2[4]

Step 1: Acetylation

  • Preparation: Dissolve 3-(Boc-amino)piperidine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) under nitrogen.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) and cool the mixture to -10 °C (ice/salt bath).

  • Acylation: Add Acetyl Chloride (AcCl) (1.2 eq, 12 mmol) dropwise over 30 minutes. Strict temperature control is required here to prevent localized heating and degradation.

  • Monitoring: Stir for 1 hour at 0 °C.

    • Validation Checkpoint 4 (LC-MS): Analyze an aliquot via LC-MS. The starting material mass ([M+H]⁺ 201.1) should be completely replaced by the acetylated product mass ([M+H]⁺ 243.1).

  • Workup: Quench with cold water. Separate the organic layer, wash with 0.5M HCl (to remove unreacted starting material), then brine. Dry and concentrate.

Step 2: Boc Deprotection

  • Dissolve the crude 1-acetyl-3-(Boc-amino)piperidine in anhydrous DCM.

  • Add 4M HCl in Dioxane (10 eq) at room temperature and stir for 4 hours.

  • Isolation: Evaporate the solvent completely. Triturate the resulting residue with diethyl ether to induce crystallization of 1-acetylpiperidin-3-amine hydrochloride. Filter and dry.

Quantitative Data & Analytical Parameters

The following table summarizes the critical process parameters and expected analytical validation data for both regioselective pathways.

ParameterPathway A (Primary Amine Acetylation)Pathway B (Secondary Amine Acetylation)
Starting Material 1-Boc-3-aminopiperidine3-(Boc-amino)piperidine
Acylating Agent Acetic Anhydride (Ac₂O), 1.1 eqAcetyl Chloride (AcCl), 1.2 eq
Base DIPEA, 2.5 eqDIPEA, 2.5 eq
Optimal Temperature 0 °C → Room Temperature-10 °C → 0 °C
TLC Stain Response Ninhydrin (Loss of purple spot)Iodine or UV (254 nm, if derivatized)
Intermediate [M+H]⁺ m/z 243.1m/z 243.1
Final Product N-(piperidin-3-yl)acetamide HCl1-Acetylpiperidin-3-amine HCl
Final [M+H]⁺ m/z 143.1m/z 143.1
Expected Yield 85 - 92% (over 2 steps)78 - 85% (over 2 steps)

References

  • Google Patents: CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents.
  • Chemchart: Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available at:[Link]

Sources

Application

Application Note: Utilizing 1-Acetylpiperidin-3-amine Hydrochloride for Side-Chain Modification in Solid-Phase Peptide Synthesis

An Application Guide for Researchers and Drug Development Professionals Introduction: Expanding the Chemical Diversity of Peptides Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabli...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of complex peptide chains for therapeutic and research applications.[1][2] The standard Fmoc/tBu strategy allows for the efficient, stepwise assembly of proteinogenic amino acids.[3] However, the true frontier in peptide-based drug discovery lies in the incorporation of non-natural amino acids and the site-specific modification of peptide scaffolds.[4][5] These alterations can introduce conformational constraints, enhance proteolytic stability, and introduce novel functionalities to modulate biological activity.[6]

1-Acetylpiperidin-3-amine hydrochloride is a unique bifunctional building block. It presents a primary amine for covalent attachment and a conformationally constrained piperidine ring. Crucially, the acetyl group at the 1-position of the piperidine ring acts as a stable, built-in protecting group, preventing the ring nitrogen from participating in unwanted side reactions during synthesis. This application note provides a detailed protocol for the strategic incorporation of this moiety onto the side-chains of acidic amino acid residues (Aspartic Acid, Glutamic Acid) during Fmoc-SPPS, creating novel peptide analogues.

Principle of Application: Orthogonal Side-Chain Acylation

The core challenge in modifying a specific residue within a growing peptide chain is achieving selectivity. This protocol relies on an orthogonal protecting group strategy. While the main peptide backbone is assembled using standard acid-labile side-chain protecting groups (like tBu), the target Asp or Glu residue is introduced with a side-chain protecting group that can be removed under conditions that leave all other protecting groups intact.

Once the specific side-chain carboxyl group is selectively exposed, it can be activated and coupled with 1-Acetylpiperidin-3-amine, forming a stable amide bond. The hydrochloride salt of the amine must be neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to liberate the free primary amine for the nucleophilic attack. This method allows for the precise installation of the acetyl-piperidine motif at a defined position, offering a powerful tool for structure-activity relationship (SAR) studies.

Visualizing the Core Chemistry and Workflow

The chemical structure of the key reagent and the overall workflow for its incorporation are depicted below.

Caption: Chemical Structure of 1-Acetylpiperidin-3-amine HCl.

spss_workflow start Start: Peptide-Resin with Orthogonally Protected Asp/Glu selective_deprotection 1. Selective Side-Chain Deprotection (e.g., Pd(0) for -OAll) start->selective_deprotection wash1 2. Wash (DMF, DCM) selective_deprotection->wash1 activation 3. Activate Free Side-Chain COOH (Coupling Reagent + DIEA) wash1->activation coupling 4. Couple 1-Acetylpiperidin-3-amine (neutralized with DIEA) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 continue_synthesis 6. Continue Backbone Elongation (Fmoc Deprotection -> Coupling) wash2->continue_synthesis continue_synthesis:e->selective_deprotection:n Next Fmoc Cycle final_cleavage 7. Global Deprotection and Cleavage from Resin (TFA cocktail) continue_synthesis->final_cleavage Synthesis Complete purification End: Purify Modified Peptide (HPLC) final_cleavage->purification

Caption: Workflow for Site-Specific Side-Chain Modification.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the side-chain modification of an Aspartic Acid residue. The protocol assumes the use of Fmoc-Asp(OAll)-OH as the orthogonally protected amino acid.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Fmoc-Asp(OAll)-OHPeptide Synthesis GradeMajor peptide reagent suppliers
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.7 mmol/gBachem, Merck
1-Acetylpiperidin-3-amine hydrochloride≥95% PuritySanta Cruz Biotechnology, etc.[7][8]
Tetrakis(triphenylphosphine)palladium(0)Reagent GradeSigma-Aldrich
PhenylsilaneReagent GradeSigma-Aldrich
HATU (or other coupling reagent)Peptide Synthesis GradeMajor peptide reagent suppliers
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineReagent GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Cold Diethyl EtherACS GradeFisher Scientific
Protocol 1: Selective Deprotection of Asp(OAll) Side Chain

This protocol is performed after the Fmoc-Asp(OAll)-OH residue has been successfully coupled into the desired position of the peptide sequence on the resin.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes in a suitable reaction vessel.[9] Drain the solvent.

  • Palladium Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (approx. 0.2 equivalents relative to resin loading) in anhydrous DCM. Causality Note: The palladium catalyst is essential for the cleavage of the allyl (-OAll) protecting group.

  • Scavenger Addition: Add phenylsilane (approx. 20-25 equivalents) to the reaction vessel, followed immediately by the palladium catalyst solution. The reaction mixture will typically turn a pale yellow. Causality Note: Phenylsilane acts as a scavenger to trap the cleaved allyl group, preventing side reactions.

  • Reaction: Agitate the mixture gently at room temperature for 30-45 minutes. Repeat this step once more with fresh reagents to ensure complete deprotection.

  • Washing: Thoroughly wash the resin to remove all traces of the catalyst and scavenger. A recommended washing sequence is:

    • DCM (3x)

    • 0.5% DIEA in DMF (2x)

    • DMF (3x)

    • DCM (3x)

Protocol 2: Coupling of 1-Acetylpiperidin-3-amine

This protocol details the acylation of the newly exposed Aspartic Acid side-chain carboxyl group.

  • Resin Swelling: Swell the resin from the previous step in peptide-grade DMF for 20 minutes.

  • Reagent Preparation (Coupling Solution): In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, use the following:

    • 1-Acetylpiperidin-3-amine hydrochloride (4 eq., ~71.5 mg)

    • HATU (3.9 eq., ~148 mg)

    • DIEA (10 eq., ~174 µL) - Note: Sufficient DIEA is added to both neutralize the hydrochloride salt and facilitate the coupling reaction.[6]

    • Dissolve in ~2 mL of DMF.

  • Pre-activation: Allow the coupling solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the resin and add the pre-activated coupling solution. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended or a second coupling may be required.[6]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.[3]

  • Validation (Optional but Recommended): Perform a small-scale cleavage on a few beads of the resin. Analyze the cleaved product by LC-MS to confirm the successful addition of the 1-Acetylpiperidin-3-amine moiety (expected mass increase of 126.11 Da).

Protocol 3: Synthesis Continuation and Final Cleavage
  • Backbone Elongation: After successful side-chain modification, continue with the standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next amino acid) to complete the peptide sequence.[3][10]

  • Final Cleavage: Once the full peptide is assembled, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail, such as TFA/TIS/Water (95:2.5:2.5).[3] Add this cocktail to the resin (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[6]

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum. The final modified peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • Atom Scientific. (n.d.). Piperidine for Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield).
  • Hilaris Publisher. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • AAPPTec. (n.d.). SYNTHESIS NOTES - Peptides.
  • Chemistry Today. (2026, January 21). Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success.
  • BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
  • Laughlin, S. T., & Bertozzi, C. R. (2009).
  • Sabatino, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 8096–8107.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Nowick, J. S., et al. (2020).
  • Biosynth. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BuyersGuideChem. (2026). 1-Acetylpiperidin-3-amine hydrochloride suppliers and producers.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-acetylpiperidin-3-amine hydrochloride | CAS 1018680-22-2.
  • Andersson, L., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Liu, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Pentelute, B. L., et al. (2013). Rapid Flow-Based Peptide Synthesis. Pentelute Lab.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • van der Weide, H., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
  • Chem-Impex. (n.d.). (R)-(-)-3-Aminopiperidine dihydrochloride.

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Method

Application Note: Utilizing 1-Acetylpiperidin-3-amine Hydrochloride in High-Throughput Library Synthesis

Executive Summary 1-Acetylpiperidin-3-amine hydrochloride is a highly versatile, sp³-rich building block widely utilized in Fragment-Based Drug Discovery (FBDD) and high-throughput parallel synthesis. This application no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylpiperidin-3-amine hydrochloride is a highly versatile, sp³-rich building block widely utilized in Fragment-Based Drug Discovery (FBDD) and high-throughput parallel synthesis. This application note details the physicochemical rationale for selecting this specific piperidine scaffold, outlines robust, self-validating protocols for divergent library generation, and provides mechanistic insights to ensure high-fidelity automated synthesis for drug development professionals.

Mechanistic & Physicochemical Rationale

Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic rings toward 3D, sp³-enriched frameworks[1]. The incorporation of piperidine-based scaffolds significantly enhances aqueous solubility, crystallinity, and the overall probability of clinical success[2].

However, the use of basic piperidines often introduces critical pharmacokinetic liabilities, most notably the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which leads to severe cardiotoxicity[3]. 1-Acetylpiperidin-3-amine strategically overcomes this limitation through three key structural features:

  • Basicity Attenuation via N-Acetylation : The N-acetyl group converts the highly basic secondary amine of the piperidine ring into a neutral amide. This drastic reduction in basicity (pKa) is a proven, field-validated strategy to abolish hERG binding affinity and improve metabolic clearance profiles[4].

  • Distinct 3D Vector Projection : The primary amine at the 3-position projects substituents in an axial/equatorial trajectory that is spatially distinct from 4-substituted analogs, enabling unique interactions within target binding pockets[2].

  • Salt Stability : Supplied as a hydrochloride salt (CAS: 1158319-57-3 for the HCl salt; 1018680-22-2 for the free base)[5], the primary amine is protonated. This prevents oxidative degradation and the formation of carbamates from atmospheric CO₂, ensuring precise stoichiometry during automated dispensing.

High-Throughput Synthesis Protocols

General Handling & Free-Basing Directive

Because the core scaffold is an HCl salt, the primary amine is non-nucleophilic in its resting state. Causality : A stoichiometric excess of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), must be added in situ to deprotonate the ammonium salt, thereby liberating the free amine for subsequent electrophilic attack.

Protocol A: Parallel Amide Coupling (HATU-Mediated)

Mechanistic Causality : HATU is selected as the coupling reagent due to its rapid activation kinetics and the stabilization of the reactive intermediate by the HOAt leaving group. This minimizes epimerization and maximizes yield in automated platforms. DIPEA acts as both the free-basing agent for the piperidine salt and the deprotonating agent for the carboxylic acid.

  • Preparation : In a 2-dram reaction vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation : Add DIPEA (3.0 eq) to the vial and agitate for 10 minutes at room temperature to form the active OAt-ester.

  • Coupling : Add 1-Acetylpiperidin-3-amine hydrochloride (1.0 eq) to the activated mixture. The excess DIPEA immediately neutralizes the HCl salt, allowing nucleophilic attack.

  • Incubation : Shake the reaction block at room temperature for 4–6 hours.

  • Workup : Quench with 5% aqueous NaHCO₃ and extract with EtOAc. Evaporate the organic layer under a nitrogen stream.

Protocol B: Parallel Reductive Amination

Mechanistic Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde.

  • Imine Formation : Combine 1-Acetylpiperidin-3-amine hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) (0.15 M). Add DIPEA (1.1 eq) strictly to neutralize the HCl salt. Note: Avoid excess base, as a slightly acidic environment accelerates iminium formation.

  • Agitation : Shake for 2 hours at room temperature.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) in a single portion.

  • Incubation : Shake for 12 hours at room temperature.

  • Workup : Quench with 1N NaOH to destroy excess hydride, extract with DCM, and concentrate.

Protocol C: Sulfonylation

Mechanistic Causality : Pyridine is utilized as both the solvent/base and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction with the primary amine.

  • Preparation : Suspend 1-Acetylpiperidin-3-amine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) containing Pyridine (3.0 eq).

  • Addition : Cool the mixture to 0 °C and add the target sulfonyl chloride (1.1 eq) dropwise.

  • Incubation : Allow the reaction to warm to room temperature and shake for 4 hours.

  • Workup : Wash with 1N HCl to remove excess pyridine, followed by brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

The following table summarizes the typical reaction profiles and expected purities when utilizing 1-Acetylpiperidin-3-amine hydrochloride across standard library synthesis workflows.

Reaction ClassElectrophileReagents / CatalystsBaseTypical Yield (%)LC-MS Purity (%)Reaction Time
Amidation Carboxylic AcidsHATUDIPEA (3.0 eq)75–92%>90%4–6 h
Reductive Amination AldehydesNaBH(OAc)₃DIPEA (1.1 eq)65–85%>85%12–14 h
Sulfonylation Sulfonyl ChloridesNonePyridine (3.0 eq)80–95%>92%4 h
Urea Formation IsocyanatesNoneDIPEA (2.0 eq)70–88%>88%2–4 h

Visualizations

LibraryWorkflow Core 1-Acetylpiperidin-3-amine HCl (Core Scaffold) Amide Amide Library (R-COOH, HATU) Core->Amide Amidation Amine Amine Library (R-CHO, NaBH(OAc)3) Core->Amine Reductive Amination Sulfonamide Sulfonamide Library (R-SO2Cl, Pyridine) Core->Sulfonamide Sulfonylation Urea Urea Library (R-NCO, DIPEA) Core->Urea Urea Formation

Divergent synthesis workflow utilizing 1-Acetylpiperidin-3-amine hydrochloride.

HATUMechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion Acid->Anion Deprotonation Base DIPEA (Base) Base->Anion Deprotonation ActiveEster OAt Active Ester Anion->ActiveEster Activation by HATU HATU HATU Reagent HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Nucleophilic Attack Amine 1-Acetylpiperidin-3-amine (Free Base) Amine->Intermediate Nucleophilic Attack Product Target Amide Product Intermediate->Product Elimination of HOAt

Mechanistic pathway of HATU-mediated amide coupling with 1-Acetylpiperidin-3-amine.

References

  • End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction . nih.gov. 1

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators . nih.gov.4

  • hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole . acs.org. 3

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . mdpi.com.2

  • 1018680-22-2 | MFCD09264572 | 1-Acetyl-3-aminopiperidine . aaronchem.com. 5

Sources

Application

Application Note: 1-Acetylpiperidin-3-amine Hydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary The paradigm of Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with weak affinity but high ligand efficiency. Historically, F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with weak affinity but high ligand efficiency. Historically, FBDD libraries were dominated by planar, sp2-hybridized aromatic rings. However, modern drug discovery has shifted toward "escaping flatland" to improve solubility, reduce off-target promiscuity, and access complex 3D binding pockets.

1-Acetylpiperidin-3-amine hydrochloride (CAS: 1158319-57-3) has emerged as a highly versatile, sp3-enriched building block. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this fragment in hit-to-lead campaigns, specifically targeting kinase hinge regions such as Pim-1.

Mechanistic Rationale: Escaping Flatland

The structural anatomy of 1-Acetylpiperidin-3-amine provides a dual-advantage system for FBDD:

  • The sp3-Enriched Core : The piperidine ring provides a distinct three-dimensional conformation. High sp3 character (Fsp3) correlates strongly with reduced clinical attrition rates, as 3D molecules exhibit superior physicochemical properties and lower toxicity compared to flat aromatics.

  • Dual Functional Handles :

    • The Acetyl Group : Acts as a potent hydrogen-bond acceptor. In kinase targeting, acetyl oxygen atoms frequently mimic the hydrogen-bonding patterns of ATP, anchoring the fragment into the highly conserved kinase hinge region.

    • The Primary Amine : Serves as the primary synthetic vector. Once the fragment's binding mode is validated via X-ray crystallography, the primary amine allows for rapid synthetic elaboration (fragment growing) via amide coupling, reductive amination, or urea formation without disrupting the core binding interaction.

Physicochemical Profiling & The "Rule of Three"

To ensure a fragment can be effectively grown into a lead-like molecule without exceeding optimal pharmacokinetic parameters, it must strictly adhere to the (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

As shown in Table 1, 1-Acetylpiperidin-3-amine perfectly aligns with Ro3 parameters, offering an exceptionally high Fsp3 fraction and a highly hydrophilic profile, which is critical for the high-concentration screening required in FBDD.

Table 1: Physicochemical Properties of 1-Acetylpiperidin-3-amine (Free Base)

PropertyValueRo3 ThresholdStrategic Advantage in FBDD
Molecular Weight (MW) 142.20 Da< 300 DaLeaves ample "molecular weight budget" for fragment growing.
cLogP -0.48≤ 3High aqueous solubility; prevents aggregation at mM screening concentrations.
H-Bond Donors (HBD) 2≤ 3Provided by the primary amine; useful for solvent-exposed interactions.
H-Bond Acceptors (HBA) 2≤ 3Provided by the acetyl oxygen and piperidine nitrogen.
Fraction sp3 (Fsp3) 0.86 (6/7 Carbons)N/A (Higher is better)Exceptional 3D character, minimizing non-specific hydrophobic promiscuity.
Rotatable Bonds 1≤ 3High structural rigidity minimizes entropic penalty upon target binding.

FBDD Workflow & Target Application

The integration of 1-Acetylpiperidin-3-amine into a drug discovery pipeline requires a highly orchestrated workflow, moving from biophysical screening to structural validation and synthetic elaboration.

FBDD_Workflow Target Target Prep (e.g., Pim-1) Screening Primary Screen (SPR / NMR) Target->Screening Library Fragment Library (1-Acetylpiperidin-3-amine) Library->Screening Validation X-ray Validation (Crystallography) Screening->Validation Hit (mM Kd) Elaboration Fragment Growing (Amide Coupling) Validation->Elaboration 3D Binding Data Lead Optimized Lead (nM Affinity) Elaboration->Lead Synthetic Growth

Fig 1: FBDD workflow utilizing 1-Acetylpiperidin-3-amine for hit-to-lead optimization.

Case Application: Targeting Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase implicated in the survival and proliferation of various hematological malignancies. often utilize sp3-rich fragments to probe the ATP-binding pocket. The acetyl group of 1-Acetylpiperidin-3-amine acts as a hinge-binder, while the piperidine ring projects the primary amine toward the solvent-exposed region, providing an ideal vector for growing the fragment to inhibit the downstream anti-apoptotic pathways.

Pim1_Pathway JAK JAK/STAT Signaling PIM1 Pim-1 Kinase (Target) JAK->PIM1 Upregulates BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) MYC c-Myc (Oncogene) PIM1->MYC Stabilizes SURVIVAL Cancer Cell Survival BAD->SURVIVAL Inhibits MYC->SURVIVAL Promotes INHIBITOR Fragment-Derived Inhibitor INHIBITOR->PIM1 Blocks ATP Hinge

Fig 2: Pim-1 kinase signaling pathway and intervention by fragment-derived inhibitors.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and conditions are mandated.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments bind with low affinity (Kd in the µM to mM range), SPR must be highly sensitive. We immobilize the target protein rather than the fragment to preserve the fragment's 3D conformation and functional groups.

Materials:

  • CM5 Sensor Chip (Cytiva)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO

  • Target Protein (e.g., Pim-1 Kinase)

  • 1-Acetylpiperidin-3-amine hydrochloride (100 mM stock in 100% DMSO)

Step-by-Step Methodology:

  • Protein Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000–5000 Response Units (RU). Causality: High density is required to detect the low molecular weight (142 Da) of the fragment.

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Causality: Fragments require high concentrations (1–5 mM) for screening, necessitating high DMSO levels. DMSO significantly alters the bulk refractive index; without a calibration curve, bulk shifts will mask the true binding signal.

  • Fragment Preparation: Dilute the 100 mM fragment stock into the running buffer to create a concentration series (e.g., 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM, 2 mM). Ensure the final DMSO concentration is exactly 5%.

  • Injection & Analysis: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds, followed by a 60-second dissociation phase.

  • Self-Validation Step: Inject a known positive control (e.g., Staurosporine for kinases) at the beginning and end of the run. If the control's RU drops by >10%, protein denaturation has occurred, and the chip must be discarded.

Protocol B: Synthetic Elaboration (Fragment Growing via Amide Coupling)

Once X-ray crystallography confirms that 1-Acetylpiperidin-3-amine binds in the target pocket with its primary amine pointing toward a solvent-accessible channel, we "grow" the fragment by coupling it to a diverse library of carboxylic acids.

Materials:

  • 1-Acetylpiperidin-3-amine hydrochloride (Fragment)

  • R-Carboxylic Acid (Growth vector)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation of the Acid: In an inert atmosphere, dissolve 1.0 eq of the R-Carboxylic Acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Causality: HATU is chosen over standard EDC/NHS because it generates a highly reactive HOAt ester, which is critical for overcoming the steric hindrance associated with coupling to an sp3-hybridized cyclic amine.

  • Base Addition: Add 3.0 eq of DIPEA to the mixture and stir for 10 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base. It neutralizes the system and deprotonates the carboxylic acid without competing for the activated ester.

  • Fragment Addition: Add 1.1 eq of 1-Acetylpiperidin-3-amine hydrochloride to the reaction mixture. Causality: The extra equivalent of DIPEA from Step 2 is required here to liberate the free base of the fragment from its hydrochloride salt, rendering the primary amine nucleophilic.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Self-Validation & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. If the LC-MS shows a mass corresponding to the unreacted fragment but no product, verify the pH of the reaction mixture; a pH < 8 indicates insufficient DIPEA to liberate the free base. Purify the organic layer via preparative HPLC to yield the elaborated lead compound.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?". Drug Discovery Today.[Link]

  • Caliandro, R., et al. (2012). "Implications of Promiscuous Pim-1 Kinase Fragment Inhibitor Hydrophobic Interactions for Fragment-Based Drug Design". Journal of Medicinal Chemistry.[Link]

Method

Application Note: 1-Acetylpiperidin-3-amine Hydrochloride as a Strategic Precursor in N-Heterocyclic API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and standardized protocols for utilizing 1-Acetylpiperidin-3-amine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and standardized protocols for utilizing 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2) in Active Pharmaceutical Ingredient (API) synthesis.

Executive Summary

The synthesis of highly selective N-heterocyclic APIs—particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors—relies heavily on privileged chiral and functionalized scaffolds. 1-Acetylpiperidin-3-amine hydrochloride has emerged as a critical building block in this domain.

Unlike its Boc-protected counterpart, the N1-acetylated piperidine offers dual utility: it can serve as a highly robust protecting group capable of withstanding harsh cross-coupling conditions, or it can be retained in the final API architecture as a permanent moiety. Retaining the N-acetyl group eliminates the inherent basicity of the piperidine nitrogen, a strategic modification proven to mitigate hERG channel liability and reduce CYP450 inhibition during early-stage drug discovery .

Mechanistic Rationale & Structural Significance

The 3-Aminopiperidine Pharmacophore

In the context of type 2 diabetes management, DPP-4 inhibitors (such as Alogliptin and Linagliptin) utilize the 3-aminopiperidine ring for critical target engagement. The primary amine at the C3 position is strictly required to form essential ionic interactions with the Glu-205 and Glu-206 residues within the S2 pocket of the DPP-4 enzyme .

The Causality of N1-Acetylation

Utilizing unprotected 3-aminopiperidine during the coupling phase often leads to poor regioselectivity, resulting in unwanted N1-alkylation or dimerization. By utilizing 1-Acetylpiperidin-3-amine hydrochloride:

  • Regiocontrol: The acetyl group effectively neutralizes the nucleophilicity of the N1 nitrogen via resonance stabilization, directing electrophilic attack exclusively to the C3 primary amine.

  • Metabolic Stability: In novel quinazolinone-based DPP-4 analogs, substituting basic amines with neutral amides (like the N-acetyl group) significantly enhances in vivo metabolic stability and prevents off-target kinase binding .

API_Synthesis A 1-Acetylpiperidin-3-amine HCl (Precursor) C SNAr Coupling (DIPEA, DMF, 90°C) A->C Base Neutralization B Halogenated Core (Electrophile) B->C D N-Acetyl Intermediate (Regioselective) C->D >85% Yield E DPP-4 Enzyme (S1/S2 Pocket Binding) D->E Target Engagement

Workflow of regioselective SNAr coupling using 1-Acetylpiperidin-3-amine HCl.

Quantitative Data: SNAr Coupling Optimization

To establish a self-validating protocol, the Nucleophilic Aromatic Substitution (SNAr) of 1-Acetylpiperidin-3-amine hydrochloride with a model electrophile (2-chloro-pyrimidine-dione) was evaluated. The objective is to maximize conversion while suppressing thermal degradation.

Table 1: Optimization of Base and Solvent Conditions for C3-N Coupling

Base EquivalentSolventTemperature (°C)Time (h)Conversion (%)Purity (HPLC %)
2.0 eq K₂CO₃DMF80127592.4
3.0 eq DIPEADMF90898 98.7
3.0 eq TEADMSO90108594.1
2.5 eq DIPEANMP10069596.0

Data Insight: N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) at 90 °C provides the optimal thermodynamic environment. DIPEA is a non-nucleophilic base; it efficiently scavenges the HCl from the precursor without competing for the electrophile, whereas TEA (Triethylamine) shows slight nucleophilic interference.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the standardized coupling of 1-Acetylpiperidin-3-amine hydrochloride to a halogenated heterocyclic core. The system is designed to be self-validating through intermediate phase-separation checks.

Materials Required
  • 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2)

  • Halogenated heterocyclic core (e.g., 2-chloro-pyrimidine-dione derivative)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Brine, Ethyl Acetate (EtOAc), and Sodium Sulfate (Na₂SO₄)

Step 1: Free-Basing and Activation
  • Charge a dry, argon-purged round-bottom flask with 1-Acetylpiperidin-3-amine hydrochloride (1.2 equivalents relative to the electrophile).

  • Add anhydrous DMF (10 mL per gram of precursor) to achieve a uniform suspension.

  • Dropwise, add DIPEA (3.0 equivalents).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free C3-amine. The remaining 2.0 equivalents serve as an acid scavenger for the HCl generated during the subsequent SNAr reaction. The solution will turn from a suspension to a clear liquid as the salt dissolves.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Add the halogenated heterocyclic core (1.0 equivalent) to the reaction mixture in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • Stir vigorously for 8 hours.

    • Validation Check: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is deemed complete when the electrophile peak is <2% by UV area.

Step 3: Quenching and Extraction
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Quench the reaction by pouring it into ice-cold distilled water (30 mL per gram of starting material).

    • Causality: DMF is highly miscible with water. Flooding the system with water forces the N-acetyl intermediate to partition into the organic phase during extraction, effectively removing the DMF and DIPEA salts.

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (2 × 15 mL) followed by brine (20 mL).

    • Causality: A 5% LiCl wash is a field-proven technique to strip residual DMF from the EtOAc phase, ensuring high purity of the crude product.

Step 4: Purification and Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

  • Isolate the final N-acetyl API intermediate as a solid. Expected yield: 85–92%.

References

  • Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from:[Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from:[Link]

  • Chemchart. 1-Acetylpiperidin-3-amine hydrochloride (1018680-22-2) Chemical Data and Suppliers. Retrieved from:[Link]

Application

Application Note: Derivatization Strategies for 1-Acetylpiperidin-3-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2)[1] Introduction & Mechanistic Insights 1-Acetylpiperidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2)[1]

Introduction & Mechanistic Insights

1-Acetylpiperidin-3-amine hydrochloride is a highly versatile building block in modern drug discovery. Structurally, it consists of a piperidine ring where the secondary nitrogen (N1) is masked as an acetamide, leaving the primary amine at the C3 position as the sole nucleophilic site for derivatization.

However, because this compound is supplied as a hydrochloride (HCl) salt, the primary amine exists in a protonated, non-nucleophilic state ( R−NH3+​Cl− ). To successfully functionalize this molecule, researchers must design protocols that account for in situ "free-basing" while preventing side reactions.

The Causality of Experimental Choices
  • Neutralization (Free-Basing): A non-nucleophilic, sterically hindered base—typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be added to shift the equilibrium from the ammonium salt to the reactive free amine.

  • Chemoselectivity: The N1-acetyl group is an amide, which is electronically delocalized and highly stable under standard alkylation or acylation conditions. Therefore, no additional protecting groups are required; the C3 primary amine will react chemoselectively.

  • Reagent Selection: For amidation, HATU is preferred for its rapid kinetics and high yields, but it requires strict adherence to the order of addition to avoid guanidinylation of the primary amine[2]. For alkylation, reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)3) is favored over direct alkylation (which often leads to over-alkylation) due to its mild nature and high selectivity for iminium intermediates[3].

DerivatizationLogic Salt 1-Acetylpiperidin-3-amine HCl (Protonated, Non-nucleophilic) Base Add DIPEA (Neutralization) HCl Scavenging Salt->Base FreeBase Free Amine Intermediate (Highly Nucleophilic) Base->FreeBase Amidation Amide Coupling (HATU) Forms Stable Amide Bond FreeBase->Amidation R-COOH Pre-activation RedAmination Reductive Amination (STAB) Forms Secondary Alkyl Amine FreeBase->RedAmination R-CHO Iminium Formation

Caption: Logical workflow for the derivatization of 1-Acetylpiperidin-3-amine hydrochloride.

Protocol A: Amide Bond Formation via HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a premier coupling reagent that activates carboxylic acids into highly reactive OAt-active esters[2].

Critical Insight: You must pre-activate the carboxylic acid with HATU and DIPEA before introducing the 1-Acetylpiperidin-3-amine hydrochloride. If the amine and HATU are mixed directly, the amine can attack the uronium salt of HATU, forming a dead-end tetramethylguanidinium byproduct.

Quantitative Data Summary
ReagentEquivalentsFunction
Carboxylic Acid (R-COOH)1.0 eqElectrophile precursor
HATU1.1 - 1.2 eqActivating agent
DIPEA (for activation)2.0 eqBase for acid activation
1-Acetylpiperidin-3-amine HCl1.1 eqNucleophile
DIPEA (for free-basing)1.5 eqNeutralizes the HCl salt
Step-by-Step Methodology
  • Pre-Activation: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition 1: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 15–20 minutes. The solution may turn slightly yellow, indicating the formation of the active OAt-ester.

  • Nucleophile Preparation: In a separate vial, suspend 1-Acetylpiperidin-3-amine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free amine.

  • Coupling: Transfer the free amine solution dropwise into the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Work-up: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NH4​Cl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination via NaBH(OAc)3

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation (tertiary amines or quaternary ammonium salts)[3]. Reductive amination circumvents this by forming an imine/iminium intermediate, which is then selectively reduced. Sodium triacetoxyborohydride (STAB / NaBH(OAc)3) is the optimal reducing agent because it is mild enough to tolerate reducible functional groups and does not require the toxic handling associated with Sodium cyanoborohydride ( NaBH3​CN )[4].

Critical Insight: The HCl salt actually provides a slight advantage here. Mildly acidic conditions (pH 4-5) accelerate iminium ion formation. Therefore, only exactly 1.0 equivalent of DIPEA should be added to neutralize the HCl salt; excess base will stall the imine formation[3].

Quantitative Data Summary
ReagentEquivalentsFunction
Aldehyde/Ketone (R-CHO)1.0 eqCarbonyl precursor
1-Acetylpiperidin-3-amine HCl1.05 eqAmine nucleophile
DIPEA1.0 eqStrict neutralization of HCl
NaBH(OAc)3 (STAB)1.5 - 2.0 eqSelective reducing agent
Step-by-Step Methodology
  • Imine Formation: Dissolve 1-Acetylpiperidin-3-amine hydrochloride (1.05 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Neutralization: Add exactly 1.0 eq of DIPEA. Stir the mixture at room temperature for 1–2 hours to allow the imine/iminium equilibrium to establish. (Note: For sterically hindered ketones, addition of catalytic acetic acid or Ti(O−iPr)4​ may be required, but is usually unnecessary for standard aldehydes).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic; if scaling up, cool the flask in a water bath during addition.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Quenching & Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO3​ and stirring vigorously for 15 minutes (this destroys excess borohydride). Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate.

Quality Control & Validation

To ensure the integrity of the derivatized 1-Acetylpiperidin-3-amine, the following self-validating checks should be performed:

  • Mass Spectrometry (ESI-LC/MS): Look for the [M+H]+ peak of the target product. Ensure the absence of the +42 Da mass shift that would indicate unintended acetylation (though the N1 is already acetylated, transamidation is rare but possible under harsh basic conditions).

  • 1H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the −NH3+​ protons (typically around 8.0 - 8.5 ppm in DMSO-d6) and the appearance of the new amide proton (typically 7.5 - 8.0 ppm, doublet) or secondary amine proton (often broad, 1.5 - 2.5 ppm) confirms successful derivatization.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Utilizing 1-Acetylpiperidin-3-amine Hydrochloride in the Construction of Fused Heterocyclic Systems

Executive Summary In modern medicinal chemistry, 3-aminopiperidine derivatives are foundational building blocks for synthesizing complex fused heterocyclic scaffolds, most notably in the development of dipeptidyl peptida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 3-aminopiperidine derivatives are foundational building blocks for synthesizing complex fused heterocyclic scaffolds, most notably in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., linagliptin, alogliptin) and targeted kinase inhibitors[1][2].

1-Acetylpiperidin-3-amine hydrochloride offers a distinct strategic advantage over its Boc- or Cbz-protected counterparts[3]. The pre-installed N-acetyl group permanently masks the secondary piperidine nitrogen, reducing overall molecular basicity (lowering logD) while forcing absolute regioselectivity at the primary C3-amine. This application note details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing this compound to construct fused heterocyclic systems—specifically, a piperidinyl-benzimidazole fused scaffold.

Physicochemical Properties

Understanding the physical parameters of the starting material is critical for solvent selection and stoichiometric precision. The hydrochloride salt form is preferred as it prevents the oxidative degradation and carbamate formation (via atmospheric CO₂) that free primary amines typically undergo[4][5].

PropertyValueReference
Chemical Name 1-Acetylpiperidin-3-amine hydrochloride[4]
CAS Number 1018680-22-2[4][6]
Molecular Formula C₇H₁₄N₂O • HCl[5]
Molecular Weight 178.66 g/mol [5]
Appearance White to pale yellow solid[6]
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂)[6]
Solubility Soluble in H₂O, MeOH, DMSO, DMFField Standard

Mechanistic Rationale & Design (Causality)

When constructing fused heterocycles, the primary amine at the C3 position acts as the primary nucleophilic vector.

  • Regioselective Trajectory: The piperidine chair conformation places the 3-amino group in an equatorial/axial equilibrium. The N1-acetyl group is sterically compact enough that it does not hinder the trajectory of incoming electrophiles at the C3 position, allowing for the construction of bulky fused systems (like benzimidazoles or imidazopyridines).

  • Orthogonal Reactivity: Because the acetyl group is highly stable under both catalytic hydrogenation and mildly acidic/basic conditions, the C3-amine can be subjected to harsh nucleophilic aromatic substitution (SₙAr) and subsequent high-temperature cyclization without risking deprotection or ring-opening side reactions[1].

Workflow Visualization

The following workflow outlines the logical progression from the raw hydrochloride salt to a fully realized fused benzimidazole scaffold.

G A 1-Acetylpiperidin-3-amine HCl B Base Liberation (DIPEA) A->B C SNAr Reaction (+ 2-Fluoronitrobenzene) B->C D N-Aryl Intermediate C->D E Nitro Reduction (Pd/C, H2) D->E F Diamine Intermediate E->F G Cyclization (+ Triethyl Orthoformate) F->G H Fused Benzimidazole Scaffold G->H

Workflow for constructing a fused benzimidazole scaffold from 1-acetylpiperidin-3-amine.

Experimental Protocols

The following protocols represent a self-validating system for the synthesis of 1-(1-acetylpiperidin-3-yl)-1H-benzo[d]imidazole. Each step includes specific causality for the reagents chosen and analytical checkpoints to ensure process integrity.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Couple the primary amine with an ortho-haloarene to establish the pre-cyclization framework.

  • Preparation: Suspend 1-Acetylpiperidin-3-amine hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise.

    • Causality: The first equivalent of DIPEA liberates the free base from the HCl salt. The remaining two equivalents serve as an acid scavenger for the HF byproduct generated during the SₙAr reaction, preventing the protonation and deactivation of the nucleophile.

  • Electrophile Addition: Add 2-fluoronitrobenzene (1.1 eq, 11 mmol).

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the free base mass (m/z 143 [M+H]⁺) disappears and the bright yellow N-aryl intermediate appears (m/z 264 [M+H]⁺).

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Nitro Reduction

Objective: Unmask the second amine required for the fused ring annulation.

  • Preparation: Dissolve the N-aryl intermediate (1.0 eq) in HPLC-grade Methanol (30 mL).

    • Causality: Methanol provides optimal solubility for the nitroaromatic compound and facilitates rapid hydrogen transfer.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a strict N₂ blanket to prevent auto-ignition of the catalyst.

  • Reduction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint: The solution will transition from bright yellow to colorless/pale brown. LC-MS must show complete conversion to the diamine (m/z 234 [M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. Use the resulting diamine immediately to prevent air oxidation.

Protocol C: Annulation to Fused Benzimidazole

Objective: Construct the fused imidazole ring utilizing the diamine intermediate.

  • Preparation: Dissolve the crude diamine (1.0 eq) in Triethyl orthoformate (10.0 eq).

    • Causality: Triethyl orthoformate acts dually as the solvent and the electrophilic methine carbon source.

  • Catalysis & Heating: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq). Heat the mixture to 110°C for 6 hours.

    • Causality: Heating above the boiling point of ethanol (78°C) drives off the EtOH byproduct, utilizing Le Chatelier's principle to push the equilibrium toward the thermodynamically stable fused benzimidazole.

  • Validation Checkpoint: LC-MS will show the final fused product (m/z 244 [M+H]⁺). ¹H NMR validation is critical here: look for the disappearance of the primary/secondary amine protons and the emergence of a distinct, downfield singlet at ~8.0–8.2 ppm, corresponding to the C2-H proton of the newly formed benzimidazole ring.

  • Workup: Concentrate under reduced pressure to remove excess orthoformate. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure fused heterocyclic scaffold.

References

  • 1018680-22-2(1-acetylpiperidin-3-amine hydrochloride) . ChemicalBook. 4

  • 1-acetylpiperidin-3-amine hydrochloride | CAS 1018680-22-2 . Santa Cruz Biotechnology (SCBT). 5

  • 1018680-22-2 | 1-Acetyl-3-aminopiperidine . BLD Pharm. 6

  • An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine . BenchChem. 3

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine . ACS Publications (Organic Process Research & Development). 1

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review . MDPI.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Acetylpiperidin-3-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 1-Acetylpiperidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Acetylpiperidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of the synthetic routes, provide actionable troubleshooting advice, and offer detailed, field-proven protocols.

Overview of Synthetic Strategies

The synthesis of 1-Acetylpiperidin-3-amine hydrochloride is most commonly and efficiently achieved via a reductive amination pathway. An alternative, though often more challenging, route involves the selective N-acetylation of 3-aminopiperidine. Understanding both provides a comprehensive picture of the potential hurdles.

Synthetic_Pathways Fig 1. Primary synthetic routes to the target compound. cluster_0 Route 1: Reductive Amination (Preferred) cluster_1 Route 2: Selective Acetylation A 1-Acetyl-3-piperidone B Schiff Base / Imine Intermediate A->B + NH4OAc / NH3 (Imine Formation) C 1-Acetylpiperidin-3-amine (Free Base) B->C + Reducing Agent (e.g., NaBH(OAc)3) Final 1-Acetylpiperidin-3-amine Hydrochloride C->Final + HCl (Salt Formation) D 3-Aminopiperidine E Di-acetylated & Mono-acetylated Mixture D->E + Acetic Anhydride / Acetyl Chloride (Non-selective conditions)

Caption: Fig 1. Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, particularly following the preferred reductive amination pathway.

Question 1: My reductive amination yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Answer: Low yield in this reductive amination is a common problem that can almost always be traced back to one of three areas: imine formation, the reduction step, or side reactions.

1. Inefficient Imine Formation: The first step is the formation of an imine or Schiff base between the ketone of 1-acetyl-3-piperidone and your ammonia source. This is a reversible equilibrium reaction.

  • Causality: Water is a byproduct of imine formation. If not managed, it can drive the reaction backward, preventing the formation of the imine needed for reduction.[1] The reaction is also pH-sensitive; excessively acidic conditions will protonate the amine source, making it non-nucleophilic, while overly basic conditions can lead to side reactions of the ketone.

  • Solutions:

    • Anhydrous Conditions: Ensure your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous. Consider adding molecular sieves (4Å) to the reaction mixture to sequester the water produced in situ.[2]

    • pH Control: The use of ammonium acetate (NH₄OAc) is often effective as it provides both the ammonia source and a buffering effect, maintaining a mildly acidic pH (around 5-6) optimal for imine formation.

    • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC or GC-MS if necessary. Typically, 1-2 hours of stirring the ketone and ammonia source is sufficient.

2. Suboptimal Reduction Step: The choice of reducing agent is critical. The ideal agent selectively reduces the C=N bond of the imine without significantly reducing the C=O bond of the starting ketone.

  • Causality: A strong, non-selective reducing agent like Sodium Borohydride (NaBH₄) can readily reduce the starting ketone to 1-acetyl-3-piperidinol, a common and yield-depleting byproduct.[3] Milder, more selective reagents are required.[4]

  • Solutions:

    • Switch Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][4] It is less reactive towards ketones but highly effective for reducing imines, especially under the mildly acidic conditions used for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option but carries toxicity concerns.[4][5][6]

    • Temperature Control: Add the reducing agent portion-wise at a low temperature (0 °C) to control the initial exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature.

3. Competing Side Reactions: Besides the reduction of the starting ketone, other side reactions can lower the yield.

  • Causality: The starting material, 1-acetyl-3-piperidone, can be unstable and may undergo self-condensation or other degradation pathways if the reaction conditions are too harsh (e.g., high temperatures).

  • Solutions:

    • Use Fresh Starting Material: Ensure the 1-acetyl-3-piperidone is pure and, if possible, freshly prepared or distilled.

    • Maintain Low Temperature: Run the reaction at or below room temperature to maintain stability and selectivity.

Reducing AgentFormulaSelectivity for Imine vs. KetoneOptimal pHKey AdvantagesDisadvantages
Sodium BorohydrideNaBH₄LowNeutral/BasicInexpensive, powerfulReduces starting ketone, low yield
Sodium CyanoborohydrideNaBH₃CNHighAcidic (3-6)Highly selectiveHighly toxic (HCN gas)
Sodium Triacetoxyborohydride NaBH(OAc)₃ Very High Acidic (5-7) Highly selective, non-toxic, one-pot More expensive, moisture-sensitive
Question 2: After my reaction, I have difficulty purifying the product. Column chromatography gives significant streaking, and crystallization is challenging. What's the best purification strategy?

Answer: Purifying a small, polar amine hydrochloride like this can be tricky. The salt form is often not amenable to standard silica gel chromatography, and its high solubility in polar solvents can make crystallization difficult. A multi-step approach is most effective.

  • Causality: The hydrochloride salt is highly polar and can interact strongly and irreversibly with the acidic silica gel, causing streaking and low recovery.[7] The free base form is less polar and more suitable for chromatography, but it can still be challenging.

  • Recommended Purification Workflow:

    • Work-up and Conversion to Free Base: After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) until the pH is >10.[1] This neutralizes the acid and converts your product hydrochloride into the free base.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like DCM or a 9:1 mixture of DCM:Isopropanol to ensure full recovery of the polar free base.

    • Chromatography of the Free Base (If Necessary): If the crude free base is not sufficiently pure, perform column chromatography.

      • Stationary Phase: Use silica gel that has been pre-treated or "deactivated" by slurring it with a solvent mixture containing a small amount of a volatile base like triethylamine (~1-2%). This neutralizes the acidic sites on the silica.

      • Mobile Phase: A gradient of Dichloromethane and Methanol is a good starting point (e.g., 100% DCM to 95:5 DCM:MeOH). Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase is crucial to prevent streaking.[7]

    • Conversion back to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA), ethanol, or diethyl ether. Slowly add a solution of HCl in the same solvent (or ethereal HCl) dropwise with stirring. The 1-Acetylpiperidin-3-amine hydrochloride salt should precipitate.

    • Final Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.[1][8]

Purification_Workflow start_node Crude Reaction Mixture (Product as HCl salt) process_node_1 Aqueous & Organic Layers (Product as Free Base) start_node->process_node_1 1. Basic Workup (aq. NaHCO3, pH > 10) process_node process_node decision_node decision_node output_node Pure Product (Hydrochloride Salt) process_node_2 Crude Free Base (in organic solvent) process_node_1->process_node_2 2. Extract with DCM/IPA decision_node_1 Purity Check (TLC/NMR) process_node_2->decision_node_1 process_node_3 3. Basic Silica Column (DCM/MeOH + 1% Et3N) decision_node_1->process_node_3 [ Impure ] process_node_4 Purified Free Base decision_node_1->process_node_4 [ Pure ] process_node_3->process_node_4 process_node_5 process_node_5 process_node_4->process_node_5 4. Dissolve in IPA/Ether process_node_6 Precipitation of Salt process_node_5->process_node_6 5. Add HCl solution process_node_6->output_node 6. Filter & Dry

Sources

Optimization

Technical Support Center: Purification of 1-Acetylpiperidin-3-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of 1-Acetylpiperidin-3-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1158319-57-3).

As a highly versatile building block in drug discovery[1], this molecule presents unique isolation challenges. It features both a highly polar secondary amide (the acetyl group) and a primary amine hydrochloride. This dual-polarity makes the compound extremely water-soluble and highly hygroscopic[2], rendering standard aqueous workups (free-basing and extraction) highly inefficient. To maximize yield and purity, the most robust methodology involves the direct precipitation of the hydrochloride salt following Boc-deprotection in anhydrous conditions[3].

Process Visualization

G A 1-Acetyl-3-(Boc-amino)piperidine B Acidolysis (4M HCl in Dioxane) A->B C Reaction Mixture (Product + Isobutylene + CO2) B->C D Evaporation & Azeotropic Drying (Remove Dioxane/HCl) C->D E Trituration (MTBE or Diethyl Ether) D->E F Crude Amine Hydrochloride E->F G Recrystallization (Isopropanol / Et2O) F->G Impurities present H Pure 1-Acetylpiperidin-3-amine HCl F->H High purity G->H

Workflow for deprotection and purification of 1-Acetylpiperidin-3-amine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is my 1-acetylpiperidin-3-amine hydrochloride precipitating as a sticky oil instead of a crystalline solid? A1: This is the most common issue encountered and is almost always caused by residual solvent entrapment or atmospheric moisture. The amide carbonyl acts as a strong hydrogen-bond acceptor, which readily coordinates with residual 1,4-dioxane or water, depressing the melting point and causing the salt to "oil out." Causality & Solution: Ensure complete removal of the reaction solvent (dioxane) via azeotropic distillation. Co-evaporate the crude mixture 2-3 times with anhydrous toluene. Toluene forms a minimum-boiling azeotrope with water and HCl, helping to strip residual dioxane. Always perform the final trituration with anhydrous methyl tert-butyl ether (MTBE) under a dry nitrogen atmosphere[4].

Q2: How do I remove excess HCl and dioxane effectively without degrading the product? A2: Prolonged heating to remove dioxane (b.p. 101 °C) in the presence of excess HCl can lead to localized degradation or unwanted side reactions. Causality & Solution: Concentrate the reaction mixture under reduced pressure at a water bath temperature not exceeding 40 °C[5]. The use of a rotary evaporator equipped with a dry ice/acetone trap is highly recommended. Because excess HCl is volatile, it will co-evaporate with the solvent. Any trapped HCl in the resulting oil can be safely removed by high-vacuum drying (using a Schlenk line or lyophilizer) for 12-24 hours.

Q3: What are the best solvent systems for recrystallization if the crude product is contaminated with regioisomers or ammonium salts? A3: Because 1-acetylpiperidin-3-amine hydrochloride is highly polar, it is freely soluble in methanol and water, but completely insoluble in ethers. Causality & Solution: The optimal recrystallization system is a binary mixture of Isopropanol (IPA) and Diethyl Ether (Et2O)[6]. Dissolve the crude salt in a minimum volume of boiling anhydrous IPA. Slowly add Et2O dropwise until the solution becomes slightly turbid (reaching the cloud point). Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator. This method selectively crystallizes the target amine hydrochloride while leaving more soluble organic impurities (like cleaved Boc byproducts) in the mother liquor.

Q4: Can I use free-basing to purify the amine and then re-form the hydrochloride salt? A4: This approach is highly discouraged for this specific molecule. Causality & Solution: If you treat the crude salt with aqueous NaOH or Na2CO3, the resulting free base is exceptionally water-soluble due to the synergistic hydrogen-bonding capabilities of the primary amine and the acetyl group. Extracting it from the aqueous layer requires massive volumes of halogenated solvents or continuous liquid-liquid extraction, which leads to poor recovery and potential hydrolysis of the acetyl group. Stick to direct salt-based precipitation to avoid aqueous workups entirely[6].

Data Presentation: Solvent Selection Matrix

Summarized below are the quantitative and qualitative parameters for selecting the right solvent systems during the purification workflow.

Solvent SystemApplicationDielectric Constant (ε)Expected RecoveryImpurity Removal Profile
Toluene Azeotropic Drying2.38N/AStrips residual Dioxane, Water, and HCl
MTBE Trituration2.60>95%Removes non-polar organics & Boc byproducts
IPA / Et2O (1:3) Recrystallization~8.0 (mix)75-85%Removes regioisomers & trace starting material
Methanol Avoid (Too soluble)32.7<20%N/A (Product will not precipitate)
Step-by-Step Experimental Protocol

Optimized Isolation and Purification of 1-Acetylpiperidin-3-amine Hydrochloride

This self-validating protocol ensures high-purity isolation directly from the deprotection mixture.

  • Reaction Completion: Following the deprotection of 1-acetyl-3-(Boc-amino)piperidine using (typically 5-10 equivalents of HCl), verify complete consumption of the starting material via TLC or LC-MS[3].

  • Primary Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo at 35-40 °C until a thick, viscous syrup is obtained. Do not exceed 40 °C to prevent thermal degradation.

  • Azeotropic Drying: Add 20 mL of anhydrous toluene per gram of theoretical product. Concentrate in vacuo. Repeat this co-evaporation step twice. Self-Validation: The residue should begin to foam and solidify, indicating the successful removal of hydrogen-bonding solvents (dioxane/water).

  • Trituration: Suspend the resulting residue in anhydrous MTBE (30 mL/g). Sonicate the flask for 5 minutes to break up solid chunks, then stir vigorously at room temperature for 1 hour. The sticky oil will transition into a free-flowing, crystalline solid[4].

  • Filtration: Rapidly filter the suspension through a sintered glass funnel under a blanket of dry nitrogen. Critical: The salt is highly hygroscopic; atmospheric exposure must be minimized[2]. Wash the filter cake with cold, anhydrous MTBE (2 x 10 mL).

  • Recrystallization (Optional, for >99% purity): Transfer the solid to a clean Erlenmeyer flask. Add a minimal amount of boiling anhydrous isopropanol until the solid is just dissolved. Remove from heat and add anhydrous diethyl ether dropwise until the cloud point is reached. Allow the flask to cool undisturbed to 4 °C overnight[6].

  • Drying: Collect the purified crystals and dry under high vacuum (0.1 mbar) at 40 °C for 24 hours to yield the pure 1-acetylpiperidin-3-amine hydrochloride.

References
  • ResearchGate - How can we do the deprotection of boc-amino acids using hcl? (Han, G., Tamaki, M., & Hruby, V. J.). URL: [Link]

  • ACS Publications (Organic Process Research & Development) - Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. URL: [Link]

  • ChemRxiv - Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks. URL: [Link]

  • Chemchart - 1-Acetylpiperidin-3-amine hydrochloride Safety and Properties. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Aminopiperidine Acetylation

As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity and stalled conversion rates during the acetylation of 3-aminopiperidine. This chiral building block is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity and stalled conversion rates during the acetylation of 3-aminopiperidine. This chiral building block is a cornerstone in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as linagliptin and alogliptin[1]. However, navigating the reactivity differences between its primary and secondary amines requires precise mechanistic control.

This technical guide is designed to move beyond basic troubleshooting, providing you with the mechanistic causality and self-validating protocols necessary to achieve quantitative yields in your workflows.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following logical framework to identify the root cause of your incomplete acetylation based on your target product.

Troubleshooting Start Incomplete Acetylation Detected (LC-MS/NMR) Target What is the Target Product? Start->Target DiAc Di-Acetylated (Both Amines) Target->DiAc Full Conversion MonoAc Mono-Acetylated (Single Amine) Target->MonoAc Selective Conversion CheckEq Check Ac2O/AcCl Eq. Increase to >2.5 eq DiAc->CheckEq CheckProtect Use Orthogonal Protection (e.g., 1-Boc-3-aminopiperidine) MonoAc->CheckProtect CheckpH Optimize pH / Base (Schotten-Baumann) MonoAc->CheckpH AddDMAP Add DMAP Catalyst (0.1 - 0.2 eq) CheckEq->AddDMAP

Diagnostic workflow for resolving incomplete 3-aminopiperidine acetylation.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at ~70% conversion when attempting to fully di-acetylate 3-aminopiperidine? Causality & Solution: 3-aminopiperidine possesses two distinct nucleophilic centers. The secondary amine within the piperidine ring is technically more basic than the primary amine at the C3 position, but it suffers from significant steric hindrance. Once the primary amine is acetylated, the resulting amide alters the local steric environment and can engage in hydrogen bonding, making the secondary amine exceptionally difficult to acetylate using standard conditions. Furthermore, as the reaction proceeds, the acetic acid byproduct lowers the pH, protonating the unreacted amines and rendering them non-nucleophilic.

To drive the reaction to completion, you must use a super-stoichiometric amount of a non-nucleophilic base (like Triethylamine) to neutralize the acid byproduct. More importantly, introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is critical. DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate that is electrophilic enough to overcome the steric bulk of the secondary piperidine amine.

Q2: How can I achieve selective mono-acetylation of the primary amine without acetylating the piperidine nitrogen? Causality & Solution: Relying purely on stoichiometric control (e.g., 1.0 eq of Ac₂O) for chemoselectivity is a flawed strategy that typically yields a statistical mixture of unreacted starting material, mono-acetylated, and di-acetylated products. The pKa and nucleophilicity profiles of the two amines are too similar to achieve >95% selectivity without directing groups.

The most scientifically sound and field-proven approach is to utilize orthogonally protected starting materials. By starting with (R)-1-Boc-3-aminopiperidine, the secondary amine is sterically and electronically shielded by the tert-butyloxycarbonyl (Boc) group[2]. This isolates the primary amine, allowing for quantitative acetylation. Post-acetylation, the Boc group is easily cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Q3: Is there a more scalable route to acetylated 3-aminopiperidine that avoids these chemoselectivity issues entirely? Causality & Solution: Yes. In industrial and drug development settings, it is often more efficient to acetylate the aromatic precursor, 3-aminopyridine, rather than the saturated piperidine[1]. The pyridine ring is planar, and its nitrogen is significantly less nucleophilic than the primary exocyclic amine, allowing for perfect chemoselectivity.

Patent literature outlines a highly scalable protocol where 3-aminopyridine is acetylated using acetic anhydride in an acetic acid solvent[3]. The reaction is highly exothermic (typically yielding a 15°C temperature spike that serves as a self-validating marker of reaction progress)[3]. The resulting N-acetyl-3-aminopyridine is then subjected to palladium-catalyzed hydrogenation (e.g., 5% Pd/C at 80°C under 10 bar H₂ pressure) to yield the fully saturated piperidine ring without the headache of separating mixed acetylated species[3].

Quantitative Conversion Data

Use the following table to benchmark your expected conversion rates based on your chosen reagent system.

Acylating AgentBase / CatalystSolventTarget ProductExpected ConversionMechanistic Limitation / Advantage
Ac₂O (1.1 eq)TEA (1.5 eq)DCMMono-acetylated40 - 60%Poor chemoselectivity; competitive secondary amine reaction.
Ac₂O (2.5 eq)TEA (3.0 eq) + DMAP (0.1 eq)DCMDi-acetylated>98%Highly robust; DMAP overcomes secondary amine steric bulk.
AcCl (1.1 eq)NaOH (aq)DCM / H₂OMono- (Primary)65 - 75%Biphasic Schotten-Baumann favors less hindered primary amine.
Ac₂O (1.2 eq)NoneAcetic Acid3-aminopyridine (Precursor)>99%Avoids piperidine sterics; requires subsequent Pd/C reduction[3].

Standard Operating Procedure: Robust Di-Acetylation

The following protocol is engineered for the complete di-acetylation of 3-aminopiperidine dihydrochloride.

Self-Validating Mechanism: The addition of DMAP to acetic anhydride generates the highly electrophilic N-acetylpyridinium acetate intermediate. This is accompanied by a mild, self-validating exotherm, confirming catalyst activation. Furthermore, the complete consumption of the primary amine can be visually validated using a Ninhydrin stain on TLC (transitioning from a deep purple spot to no color).

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • Suspend 3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g of substrate) under an inert nitrogen atmosphere.

    • Add Triethylamine (TEA) (4.0 eq) dropwise at 0°C. (Note: The excess base is required to liberate the free base from the dihydrochloride salt and neutralize the acetic acid generated during the reaction).

  • Activation and Acetylation:

    • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

    • Slowly add Acetic Anhydride (Ac₂O) (2.5 eq) dropwise over 15 minutes. Maintain the internal temperature below 10°C to prevent side reactions and manage the exotherm.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 4-6 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The reaction is complete when the primary amine spot completely disappears.

  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM) and stir vigorously for 30 minutes to hydrolyze any unreacted acetic anhydride.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with 1M HCl (to remove DMAP and trace TEA), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure di-acetylated product.

References

  • Title: How to prepare 3-Aminopiperidine dihydrochloride?
  • Title: Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 Source: Smolecule URL
  • Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journals URL

Sources

Optimization

How to remove unreacted starting material from 1-Acetylpiperidin-3-amine hydrochloride

Technical Support Center: Purification of 1-Acetylpiperidin-3-amine Hydrochloride Welcome to the technical support guide for the purification of 1-Acetylpiperidin-3-amine hydrochloride. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Acetylpiperidin-3-amine Hydrochloride

Welcome to the technical support guide for the purification of 1-Acetylpiperidin-3-amine hydrochloride. This document provides in-depth troubleshooting and procedural guidance for researchers, scientists, and drug development professionals facing challenges with removing unreacted starting materials from this compound. Our focus is on explaining the causality behind experimental choices to ensure you can adapt these methods to your specific needs.

Part 1: Problem Identification & Initial Analysis

Q1: How can I confirm that my crude 1-Acetylpiperidin-3-amine hydrochloride is contaminated with unreacted starting material?

A1: Before attempting any purification, it's crucial to confirm the presence and relative amount of the contaminant, which is typically unreacted 3-aminopiperidine. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment.

    • Procedure: Dissolve a small amount of your crude product in a suitable solvent like methanol. Spot this on a silica gel TLC plate alongside a spot of the 3-aminopiperidine starting material.

    • Eluent System: A polar solvent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 v/v). To improve the spot shape and reduce tailing for these basic compounds, add a small amount of a tertiary amine like triethylamine (TEA) or ammonia to the eluent (e.g., DCM:MeOH:TEA 90:9:1).[1][2]

    • Interpretation: The starting material, 3-aminopiperidine, is more polar and a stronger base than the acetylated product. It will therefore have a lower Retention Factor (Rf) and appear as a separate spot closer to the baseline compared to the product spot.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and can quantify impurities if an internal standard is used.

    • Product Signals: In 1-Acetylpiperidin-3-amine hydrochloride, you will see a characteristic singlet for the acetyl methyl group (CH₃-C=O) around 2.1 ppm. The piperidine ring protons will appear as a complex series of multiplets.[3][4]

    • Starting Material Signals: Unreacted 3-aminopiperidine will lack the acetyl singlet and will show different chemical shifts for the ring protons.[5] By comparing the integration of a characteristic signal from the starting material with a signal from the product, you can estimate the level of contamination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and identifying impurities. The product (C₇H₁₄N₂O, MW: 142.20) and starting material (C₅H₁₂N₂, MW: 100.16) have distinct molecular weights, which will be evident in the mass spectrum, confirming the presence of the contaminant.

Part 2: Understanding the Chemical Rationale for Separation

Q2: What are the key chemical differences between 1-Acetylpiperidin-3-amine hydrochloride and 3-aminopiperidine that I can exploit for purification?

A2: The success of any purification strategy hinges on exploiting the different physicochemical properties of the product and the contaminant. The acetylation of the piperidine nitrogen fundamentally changes the molecule's properties.

Property3-Aminopiperidine (Starting Material)1-Acetylpiperidin-3-amine (Product)Rationale for Separation
Basicity (pKa) The piperidine nitrogen is a secondary amine with a predicted pKa ≈ 10.5.[6] The primary amine at C-3 is also basic.The piperidine nitrogen is now an amide, which is essentially neutral and non-basic. The only basic site is the primary amine at C-3.The large difference in basicity is the most powerful handle for separation. The starting material is a di-amine and significantly more basic than the mono-amine product. This allows for selective protonation and separation via acid-base extraction.[7][8][9][10]
Polarity Highly polar due to two amine groups capable of hydrogen bonding.Polar, but less so than the starting material. The amide group is polar, but the secondary amine has been capped.The polarity difference allows for separation by chromatography (TLC, column) and can influence solubility in different recrystallization solvents.
Solubility The dihydrochloride salt is highly soluble in water and alcohols, but poorly soluble in many organic solvents.[11]The monohydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol.[12]Differential solubility is the basis for purification by recrystallization or precipitation. Finding a solvent system where the product's solubility significantly changes with temperature while the impurity's solubility remains high or low is key.[13][14][15]

Part 3: Purification Strategies & Troubleshooting

This section is designed as a decision-making guide. Start with the simplest method and proceed to more complex techniques if necessary.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) recrystallization Strategy 1: Recrystallization / Precipitation start->recrystallization Solid crude product? extraction Strategy 2: Acid-Base Extraction start->extraction Oily crude or Recrystallization fails? recrystallization->extraction Impurity remains? success Pure Product (Verify by TLC/NMR) recrystallization->success Impurity removed? chromatography Strategy 3: Column Chromatography extraction->chromatography Emulsions or Poor separation? extraction->success Impurity removed? chromatography->success Final Polish Needed?

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Recrystallization / Precipitation

Q3: My crude product is a solid. Can I just recrystallize it? What solvent should I use?

A3: Yes, recrystallization is often the most efficient method for purifying solid materials. The goal is to find a solvent (or solvent pair) that dissolves your product at high temperatures but not at low temperatures, while the impurity (unreacted 3-aminopiperidine salt) remains soluble at all temperatures.[13]

Recommended Solvents to Screen:

  • Isopropanol (IPA) or Ethanol (EtOH): These are excellent starting points. Amine hydrochloride salts often have good solubility in hot alcohols and lower solubility upon cooling.[14][15][16]

  • Ethanol/Diethyl Ether: Use a minimal amount of hot ethanol to dissolve the crude product, then slowly add diethyl ether (an "anti-solvent") until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. The product should crystallize out, leaving impurities in the mother liquor.

  • Methanol/Acetonitrile: Similar to the above, using methanol as the dissolving solvent and acetonitrile as the anti-solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., boiling isopropanol) with stirring until the solid is fully dissolved.[1]

  • Hot Filtration (Optional): If insoluble particulates are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Product oils out: You may be using a solvent that is too non-polar, or the solution is cooling too quickly. Try a more polar solvent or ensure slow cooling.

  • No crystals form: The solution may be too dilute, or the product is too soluble in the chosen solvent. Try evaporating some solvent or adding an anti-solvent.

  • Impurity co-crystallizes: The impurity concentration is too high, or the chosen solvent is not selective enough. It may be necessary to perform an acid-base extraction first to remove the bulk of the starting material.

Strategy 2: Acid-Base Extraction

Q4: Recrystallization didn't work, or my product is an oil. How can I use acid-base extraction?

A4: This method is ideal because it directly exploits the significant difference in basicity between the starting diamine and the product amide.[7][8] The strategy involves converting your product to its freebase form, which will be soluble in an organic solvent, while keeping more basic impurities (or making other impurities) soluble in the aqueous phase.

Extraction_Workflow start Crude HCl Salt Mixture in Water add_base 1. Add Organic Solvent (e.g., DCM) 2. Add strong base (NaOH) to pH > 12 start->add_base sep_funnel Shake in Separatory Funnel & Separate Layers add_base->sep_funnel org_layer Organic Layer: Product Freebase (1-Acetylpiperidin-3-amine) sep_funnel->org_layer aq_layer Aqueous Layer: Starting Material Freebase (3-Aminopiperidine) Inorganic Salts sep_funnel->aq_layer wash Wash Organic Layer with Brine org_layer->wash dry Dry Organic Layer (e.g., Na₂SO₄) & Filter wash->dry evap Evaporate Solvent dry->evap freebase Isolated Product Freebase evap->freebase convert Dissolve in Ether/IPA Add HCl solution freebase->convert final_product Pure Product HCl Salt (Precipitate & Filter) convert->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Extraction Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt mixture in water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Slowly add a strong base (e.g., 2M NaOH solution) with swirling until the aqueous layer is strongly basic (pH > 12, check with pH paper).[8][17] This deprotonates both the product and the starting material to their freebase forms.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The less polar product freebase will preferentially move into the organic layer, while the more polar starting material (3-aminopiperidine) will have higher solubility in the aqueous layer.

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Combine & Wash: Combine all organic extracts. Wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified freebase of your product, likely as an oil.

  • Salt Formation: To recover the hydrochloride salt, dissolve the purified freebase in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate.[18] Slowly add a solution of HCl (e.g., 4M HCl in dioxane or ethereal HCl) until precipitation is complete. Collect the pure solid salt by filtration, wash with a small amount of cold ether, and dry under vacuum.[18]

Strategy 3: Column Chromatography

Q5: I still see a trace impurity after extraction/recrystallization. Is column chromatography a good option?

A5: Column chromatography is a high-resolution technique suitable for final polishing, but it can be challenging for highly polar hydrochloride salts. It is often easier to chromatograph the freebase form and then convert it back to the salt.

Protocol for Flash Column Chromatography (Freebase):

  • Adsorbent: Use standard silica gel as the stationary phase.

  • Sample Preparation: Use the purified freebase oil obtained from the acid-base extraction protocol (Step 6).

  • Eluent Selection (via TLC): The goal is to find a solvent system that gives good separation between your product and the impurity, with an Rf of ~0.3 for the product.[1][2]

    • Start with a 95:5 mixture of DCM:Methanol.

    • Add 0.5-1% triethylamine (TEA) or ammonia to the eluent system. This is critical to prevent severe peak tailing of the basic amine on the acidic silica gel.[1][2]

    • Gradually increase the methanol concentration to increase polarity if the compound does not move. A typical system might be DCM:MeOH:TEA (94:5:1) .[1]

  • Procedure: Pack the column with silica gel slurried in the least polar eluent. Load the sample (dissolved in a minimum of eluent) onto the column. Elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure freebase to the hydrochloride salt as described in Strategy 2, Step 7.

Part 4: Purity Verification & FAQs

Q6: How do I confirm my final product is pure?

A6: After purification, you must re-run the same analytical tests used for the initial assessment (TLC, NMR, LC-MS). A pure sample should show:

  • A single spot on TLC in multiple eluent systems.

  • A clean ¹H NMR spectrum with no signals corresponding to the starting material and correct integration ratios for all product protons.

  • A single major peak in the LC chromatogram with the correct mass ion in the MS.

Q7: My product is a dihydrochloride salt of 3-aminopiperidine. Does this change the strategy?

A7: If your starting material is the dihydrochloride salt, it is even more water-soluble and less likely to be soluble in organic solvents. The purification principles remain the same. During acid-base extraction, you will simply need to add more base to neutralize both HCl equivalents before the freebase can be extracted.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Various Authors. (2017).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Saganuwan, S. A. (2017).
  • Google Patents. (1975).
  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • The Organic Chemistry Tutor. (2014). Purifying Amines Using Their Salts. YouTube.
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. BenchChem.
  • Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc.
  • European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Hive Newbee Forum. (2003). Methylamine clean-up.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Various Authors. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt?
  • Petri, A., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60–66.
  • Jubilant Ingrevia Limited. (n.d.). (R)
  • Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Various Authors. (2020). Piperine Isolation and Characterization via Chromatographic technique.
  • Kuhn, B., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(23), 2233-2244.
  • BenchChem. (n.d.). Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine and Other Piperidine Derivatives: A Guide for Drug Discovery Professionals. BenchChem.
  • Google Patents. (n.d.). CN103435538A - (R)
  • RSC. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Various Authors. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • BuyersGuideChem. (n.d.). 1-Acetylpiperidin-3-amine hydrochloride suppliers and producers. Retrieved from [Link]

  • SciSpace. (2016). An asymmetric synthesis method for (R)
  • Arkat USA. (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.

Sources

Troubleshooting

Technical Support Center: Stability of 1-Acetylpiperidin-3-amine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents and experimental conditions. Here, you will find answers to frequently asked questions, robust troubleshooting guides for common laboratory issues, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 1-Acetylpiperidin-3-amine hydrochloride?

A1: As a hydrochloride salt, 1-Acetylpiperidin-3-amine hydrochloride exhibits good solubility in polar protic solvents. Its solubility profile is a critical first step for any experimental design.

  • Highly Recommended: Water, Methanol (MeOH), and Ethanol (EtOH) are excellent choices due to the salt form of the molecule.

  • Good Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are strong polar aprotic solvents that can effectively dissolve the compound.[1][2] To prepare aqueous buffers, it is advisable to first create a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer of choice.[2]

  • Sparingly Soluble to Insoluble: The compound has poor solubility in non-polar organic solvents such as hexanes, toluene, and diethyl ether. A mixture of chloroform and methanol may offer some solubility.[1]

SolventTypePredicted Solubility
WaterPolar ProticHigh
MethanolPolar ProticHigh
EthanolPolar ProticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[3]
Dimethylformamide (DMF)Polar AproticHigh
Acetonitrile (ACN)Polar AproticModerate to Low
Dichloromethane (DCM)Non-polarLow to Insoluble
HexanesNon-polarInsoluble

Table 1: Qualitative Solubility Profile.

Q2: What is the primary degradation pathway for 1-Acetylpiperidin-3-amine hydrochloride?

A2: The most significant stability liability for this molecule is the hydrolysis of its tertiary amide bond.[4][5] This reaction cleaves the acetyl group from the piperidine ring, yielding acetic acid and 3-aminopiperidine as the primary degradation products. This hydrolysis can be catalyzed by both acidic and basic conditions, often accelerated by heat.[6][7]

Q3: How does solution pH impact the stability of this compound?

A3: The pH of an aqueous solution is a critical factor governing the stability of 1-Acetylpiperidin-3-amine hydrochloride.

  • Acidic Conditions (pH < 6): While the compound is generally more stable in slightly acidic conditions, strong acids and elevated temperatures will catalyze amide hydrolysis.[5][7][8] In acidic media, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5]

  • Neutral to Alkaline Conditions (pH ≥ 7): In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide's carbonyl carbon and promoting hydrolysis.[4][9] Furthermore, at alkaline pH, the primary amine at the 3-position will be deprotonated to its free base form, which can be more susceptible to oxidative degradation.

Q4: What are the optimal storage conditions for the solid compound and its solutions?

A4:

  • Solid State: Store 1-Acetylpiperidin-3-amine hydrochloride as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] It is crucial to protect it from moisture to prevent hydrolysis and caking.[12]

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions in anhydrous aprotic solvents like DMSO or DMF should be stored at -20°C or -70°C.[13] Aqueous solutions should not be stored for more than a day, even at low temperatures, due to the risk of hydrolysis.[2]

Visualizing the Primary Degradation Pathway

The central stability concern is amide hydrolysis, which can proceed via two distinct, pH-dependent mechanisms to yield the same core products.

G cluster_main 1-Acetylpiperidin-3-amine hydrochloride cluster_products Degradation Products cluster_conditions Catalytic Conditions Compound 1-Acetylpiperidin-3-amine hydrochloride Acid Acidic Hydrolysis (H₂O, H⁺, Heat) Compound->Acid Base Basic Hydrolysis (H₂O, OH⁻, Heat) Compound->Base Prod1 3-Aminopiperidine Prod2 Acetic Acid Acid->Prod1 Acid->Prod2 Base->Prod1 Base->Prod2 G cluster_1 cluster_2 cluster_3 cluster_4 start Unexpected Experimental Result p1 New Peak in HPLC/LC-MS start->p1 p2 Precipitation in Solution start->p2 p3 Solution Discoloration start->p3 p4 Loss of Mass Balance start->p4 s1_1 Check m/z with MS (Degradation?) p1->s1_1 s2_1 Measure & Adjust pH (pH too high?) p2->s2_1 s3_1 Purge Solvents (Oxidation?) p3->s3_1 s4_1 Use MS Detector (Non-UV Active?) p4->s4_1 s1_2 Inject Blank (Carryover?) s1_1->s1_2 s1_3 Review Sample Prep (Time, Temp) s1_2->s1_3 s2_2 Add Co-solvent (e.g., DMSO) s2_1->s2_2 s3_2 Protect from Light (Photolysis?) s3_1->s3_2 s4_2 Check for Volatiles (GC-MS Headspace) s4_1->s4_2

Figure 2: A logical workflow for troubleshooting common issues.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. [14][15]This protocol provides a standardized framework compliant with ICH guidelines. [16] Objective: To evaluate the stability of 1-Acetylpiperidin-3-amine hydrochloride under various stress conditions.

Materials:

  • 1-Acetylpiperidin-3-amine hydrochloride

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile

  • Stress Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or water.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. This is the T=0 control.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic Hydrolysis: 0.2 M HCl. Heat at 60°C.

    • Basic Hydrolysis: 0.2 M NaOH. Heat at 60°C.

    • Oxidative Degradation: 6% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at 70°C.

    • Thermal (Solid): Place the solid powder in an oven at 105°C. [17] * Photolytic: Expose the stock solution in a quartz cuvette or photostability chamber to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. [16]5. Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH before dilution.

    • For basic samples, neutralize with an equivalent amount of HCl before dilution.

    • Dilute all stressed samples to the target concentration (0.1 mg/mL) with 50:50 water:acetonitrile.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

Stress ConditionReagentTemperatureTypical Duration
Acidic Hydrolysis 0.1 M HCl60 °C24 hours [17]
Basic Hydrolysis 0.1 M NaOH60 °C24 hours [17]
Oxidation 3% H₂O₂Room Temp24 hours [17]
Thermal (Solid) N/A105 °C48 hours [17]
Photostability N/APer ICH Q1BPer ICH Q1B

Table 2: Recommended Starting Conditions for Forced Degradation Studies.

References
  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search. [4]2. Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [6]3. AK Lectures. Hydrolysis of Amides. [9]4. Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [5]5. Chemguide. The Hydrolysis of Amides. [7]6. BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. [17]7. KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. [18]8. ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [14]9. Industrial & Engineering Chemistry Research. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [19]10. Fisher Scientific. (2009, March 31). Safety Data Sheet for 3-Aminopiperidine dihydrochloride. [12]11. BMC Chemistry. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [8]12. Pharmaceutical Stability. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [15]13. Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [16]14. Reddit r/chemistry. (2023, March 28). Which solvent would be suitable to solubilize this compound?. [1]15. PubMed. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [20]16. Sigma-Aldrich. (2025, September 22). Safety Data Sheet for 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride. [10]30. Cayman Chemical. (2022, December 16). Product Information for 1-(3,5-Dimethylphenyl)piperazine. [2]31. MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [13]45. Gaylord Chemical. Bulletin 102 Dimethyl Sulfoxide Solubility Data.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Acetylpiperidin-3-amine Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for synthesis chemists and drug development professionals facing solubility bottlenecks with 1-Acetylpiperidin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for synthesis chemists and drug development professionals facing solubility bottlenecks with 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2).

While this building block exhibits excellent aqueous solubility, its hydrochloride salt form is notoriously insoluble in standard organic solvents (e.g., DCM, THF, EtOAc). This guide provides diagnostic FAQs, quantitative solvent data, and field-validated protocols to help you overcome this barrier and keep your synthetic workflows moving.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 1-Acetylpiperidin-3-amine hydrochloride "oil out" or fail to dissolve in dichloromethane (DCM) or tetrahydrofuran (THF)? A: The solubility barrier is dictated by the high crystal lattice energy of the protonated amine salt and its strong ionic character. Organic solvents like DCM and THF lack the dielectric constant required to solvate the separated cation (1-acetylpiperidin-3-aminium) and anion (chloride). When heated in these solvents, the salt may "oil out" (melt into a separate viscous liquid phase) rather than truly dissolving, because the solvent cannot adequately disrupt the [1].

Q2: Should I switch to a polar aprotic solvent or neutralize the salt (freebasing)? A: This depends entirely on the mechanistic requirements of your downstream reaction:

  • Solvent Switch: If your reaction tolerates it, switching to highly polar aprotic solvents like DMF or DMSO can solvate the salt directly without neutralization. However, removing DMSO during workup can be tedious.

  • In Situ Freebasing: For reactions like amide couplings or reductive aminations, adding a tertiary amine base (e.g., DIPEA or Triethylamine) directly to the reaction mixture is the most efficient approach. The tertiary base acts as an HCl scavenger, liberating the[2].

  • Ex Situ Freebasing: If the presence of tertiary amine hydrochlorides (e.g., DIPEA·HCl) interferes with your catalyst or reagents, you must isolate the free base prior to the reaction. Because 1-acetylpiperidin-3-amine is highly water-soluble even as a free base, traditional (e.g., 2M NaOH / DCM) will result in significant product loss to the aqueous layer[3]. A non-aqueous solid-liquid extraction or is mandatory[4].

Section 2: Quantitative Solubility & Solvent Selection

The following table summarizes the expected solubility profiles and recommended applications for both the hydrochloride salt and the free base form of 1-Acetylpiperidin-3-amine.

Solvent SystemState of AmineEst. SolubilityMechanistic Rationale & Application
DCM / THF HCl SaltPoor (< 5 mg/mL)Low dielectric constant fails to disrupt ionic lattice. Not recommended for the salt form.
DMSO / DMF HCl SaltHigh (> 50 mg/mL)High polarity and hydrogen-bond accepting ability solvate the cation. Ideal for SNAr reactions.
DCM + 1.5 eq DIPEA In Situ FreebaseHigh (> 100 mg/mL)DIPEA neutralizes HCl; the resulting free primary amine is highly soluble in DCM.
Methanol (MeOH) HCl SaltModerate (~30 mg/mL)Protic solvent solvates both cation and chloride anion. Useful for reductive aminations.
EtOAc Freebase (Isolated)High (> 50 mg/mL)Once isolated from HCl, the neutral acetylpiperidine core is highly lipophilic.
Section 3: Verified Experimental Protocols

To ensure scientific integrity and high yield, use the following self-validating protocols based on the specific needs of your synthetic step.

Protocol A: In Situ Freebasing for Amide Coupling (The "One-Pot" Approach)

Causality: This method avoids the isolation of the highly water-soluble free amine, preventing yield loss. DIPEA is chosen over TEA due to its higher steric hindrance, which prevents it from acting as a competing nucleophile.

  • Charge Flask: Add 1-Acetylpiperidin-3-amine hydrochloride (1.0 eq) and your carboxylic acid (1.05 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the reagents in anhydrous DCM or DMF (0.1 M to 0.5 M concentration). The amine salt will remain largely insoluble.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq).

    • Self-Validation Check: The cloudy suspension should transition to a clear or slightly hazy solution within 5–10 minutes as the free amine is generated and dissolves.

  • Coupling Agent: Cool the mixture to 0 °C and add the coupling reagent (e.g., HATU or EDC·HCl). Proceed with standard reaction monitoring.

Protocol B: Ex Situ Non-Aqueous Freebasing (For Base-Sensitive Reactions)

Causality: Because the free 1-acetylpiperidin-3-amine is highly hydrophilic, aqueous basic extraction will result in product loss. A non-aqueous solid-liquid extraction or strong cation exchange (SCX) resin method is required to isolate the pure free base.

  • Preparation: Dissolve the 1-Acetylpiperidin-3-amine hydrochloride in a minimal amount of anhydrous Methanol (MeOH).

  • Resin Treatment: Add an SCX resin or finely ground anhydrous K₂CO₃ (3.0 eq) to the solution.

  • Agitation: Stir the suspension vigorously at room temperature for 2 hours. If using K₂CO₃, the formation of insoluble KCl and potassium bicarbonate will drive the equilibrium forward.

  • Filtration: Filter the mixture through a pad of Celite to remove all inorganic salts or resin beads.

    • Self-Validation Check: Test the pH of the filtrate with moistened indicator paper; it should read strongly basic (pH ~9-10).

  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep water bath < 30 °C to avoid volatilization) to yield the pure free amine as a viscous oil, ready for immediate use.

Section 4: Troubleshooting Workflow

Caption: Decision tree for troubleshooting amine hydrochloride solubility.

Section 5: References

Sources

Troubleshooting

Technical Support Center: 1-Acetylpiperidin-3-amine hydrochloride

Welcome to the technical support center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the hygroscopic nature of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and success of your experiments.

Introduction: The Challenge of Hygroscopicity

1-Acetylpiperidin-3-amine hydrochloride is an amine salt that, like many hydrochloride salts of small amines, can be moderately to strongly hygroscopic.[2][3] Hygroscopic materials have a strong affinity for moisture and will readily absorb water vapor from the atmosphere.[4][5] This seemingly simple property can introduce significant, often overlooked, variables into an experiment, leading to issues ranging from inaccurate measurements to complete reaction failure.[4][5] Understanding and controlling moisture exposure is therefore not just a best practice, but a critical requirement for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My bottle of 1-Acetylpiperidin-3-amine hydrochloride has turned into a hard clump. What happened?

A1: This is a classic sign of moisture absorption.[5] When the powdered hydrochloride salt is exposed to ambient air, it attracts and absorbs water molecules, causing the powder to first become sticky and then to cake or "brick" into a solid mass.[5] This physical change makes it extremely difficult to handle and accurately weigh the reagent for your experiments.[6]

Q2: What are the primary consequences of using this reagent after it has absorbed water?

A2: The consequences of using moisture-laden 1-Acetylpiperidin-3-amine hydrochloride are multifaceted and can severely compromise your research:

  • Inaccurate Stoichiometry: The measured weight of the reagent will be artificially high due to the mass of the absorbed water.[4] This leads to using a lower molar quantity of the amine than calculated, which can drastically affect reaction yields, especially in sensitive reactions like amide couplings.

  • Chemical Degradation: While the amide group is relatively stable, the presence of water can be problematic for the reactions in which this compound is a starting material. For instance, if you are using it in a coupling reaction with an activated carboxylic acid or acid chloride, the water can compete as a nucleophile, leading to hydrolysis of your starting material and the formation of unwanted carboxylic acid byproducts.[7][8]

  • Altered Solubility and Physical Properties: The presence of water can change the solubility profile of the reagent in various organic solvents, potentially affecting reaction kinetics and homogeneity.[9][10]

  • Poor Reproducibility: The amount of absorbed water will vary depending on the degree and duration of exposure to humidity.[11] This introduces a significant uncontrolled variable, making it difficult to reproduce results between experiments.

Q3: How should I properly store 1-Acetylpiperidin-3-amine hydrochloride?

A3: Proper storage is the first and most critical line of defense. The material should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), and in a cool, dry place.[12][13][14] For long-term storage and for highly sensitive applications, a desiccator or a glove box with a controlled low-humidity environment is strongly recommended.[3][6][11]

Storage MethodDescriptionRationalePotential Issues if Ignored
Standard Bottle (Tightly Capped) The original manufacturer's bottle with the cap tightly secured.Minimizes immediate, large-scale air exchange.Insufficient for long-term protection; ambient air will be trapped inside and moisture will be absorbed over time.
Desiccator Storing the tightly capped bottle inside a sealed chamber containing a desiccant (e.g., Drierite®, P₄O₁₀).Creates a low-humidity micro-environment, actively removing moisture from the air inside the chamber.[3]Desiccant must be active (check color indicator) and replaced when saturated. Frequent opening of the desiccator in a humid lab can reduce its effectiveness.
Inert Atmosphere (Glove Box/Bag) Handling and storing the material exclusively within a glove box or glove bag filled with an inert gas like nitrogen or argon.Provides the highest level of protection by completely isolating the compound from atmospheric moisture and oxygen.[6][15][16]Requires specialized equipment and training. Improper purging can trap moisture inside the controlled environment.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Inconsistent or Low Reaction Yields

You are performing an amide coupling reaction and your yields are inconsistent or lower than expected.

Caption: Troubleshooting decision tree for low reaction yields.

Causality: The most probable cause is inaccurate quantification of the amine due to absorbed water. Even if the reagent appears to be a free-flowing powder, it can contain several weight percent of water. This directly impacts the molar ratio of your reactants. Secondary causes include the introduction of water from other sources like solvents or the atmosphere during the reaction.[16][17]

Problem 2: Difficulty Weighing and Handling the Reagent

The reagent is sticky, oily, or clumped, making it impossible to weigh accurately.

Solution: The reagent has been compromised by significant moisture absorption.

  • Do not use "as is": Using the material in this state will lead to grossly inaccurate results.

  • Drying Procedure: You can attempt to dry the material. Place a small amount in a round-bottom flask or vial, and dry it under high vacuum (e.g., using a Schlenk line) for several hours, potentially with gentle heating (e.g., 40-50°C).[18] Caution: First, verify the compound's thermal stability to avoid degradation.

  • Post-Drying Verification: After drying, the material should return to a more crystalline or powdered state. It is essential to then determine the residual water content via Karl Fischer titration (see Protocol 2) to confirm the effectiveness of the drying process.[11]

  • Prevention: Discard the compromised reagent if drying is ineffective or impractical. Open a new bottle and immediately implement the rigorous handling and storage procedures outlined in Protocol 1.

Experimental Protocols & Workflows

Protocol 1: Recommended Workflow for Handling and Dispensing

This protocol outlines the ideal procedure to minimize moisture exposure from the moment the reagent is retrieved from storage to its addition to the reaction vessel.

Handling_Workflow cluster_storage Controlled Storage cluster_handling Inert Environment cluster_reaction Reaction Setup storage Store Bottle in Desiccator or Inert Cabinet glovebox Quickly Transfer Bottle to Glove Box or Inert Atmosphere Glove Bag storage->glovebox weigh Weigh Required Amount into a Dried, Tared Vial glovebox->weigh seal_reagent Immediately & Tightly Seal Stock Bottle weigh->seal_reagent seal_sample Seal Weighed Sample Vial weigh->seal_sample seal_reagent->storage Return to Storage dissolve Dissolve Weighed Sample in Anhydrous Solvent (in Glove Box or via Syringe Technique) seal_sample->dissolve add Add to Reaction Vessel Under Inert Atmosphere dissolve->add

Caption: Recommended workflow for handling hygroscopic reagents.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This protocol is essential for accurately determining the water content of your reagent, allowing you to correct the mass for stoichiometric calculations. Coulometric KF is preferred for the low moisture levels typically found in lyophilized or dried products.[19]

Instrumentation: Coulometric Karl Fischer Titrator

  • System Preparation:

    • Ensure the KF titrator's reaction cell is clean, dry, and freshly charged with the appropriate anolyte and catholyte solutions.

    • Allow the instrument to perform a pre-titration to neutralize any ambient moisture in the cell, reaching a stable, low-drift endpoint.[4]

  • Titer Determination (System Validation):

    • Accurately inject a known volume of a certified liquid water standard or add a known mass of a solid standard (e.g., sodium tartrate dihydrate).

    • Run the titration. The instrument will calculate the amount of water detected.

    • Perform this in triplicate. The results should be within the specifications of the standard to ensure the system is operating correctly.[4]

  • Sample Analysis:

    • In an inert atmosphere (glove box), accurately weigh approximately 50-100 mg of 1-Acetylpiperidin-3-amine hydrochloride into a dried sample vial.

    • Quickly and carefully uncap the vial and add the solid directly into the KF reaction vessel.

    • Immediately start the titration. The instrument will titrate until all water from the sample has reacted and report the water content, typically as a percentage or in ppm.

    • A potential issue with amine salts is a side reaction with the Karl Fischer reagent; a specialized reagent formulation for amines may be required if the endpoint is not stable. A method has been described using a stabilizer, such as zinc sulfate, added to the titration vessel before the amine sample to prevent this.[20]

  • Calculation for Corrected Mass:

    • Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

    • Use this Corrected Mass to perform your molar calculations for the reaction.

Problem During KF TitrationPotential CauseTroubleshooting Step
Drifting Endpoint A leak in the titration cell is allowing ambient moisture to enter.Check and re-grease all seals, septa, and tubing connections. Replace any worn parts.[4]
Inaccurate Results The sample is not fully dissolving, trapping water within the solid particles.Select a more suitable co-solvent (e.g., anhydrous chloroform or formamide) to add to the KF cell to aid dissolution.
Unstable Endpoint/Slow Reaction The amine is reacting with the iodine in the KF reagent.Use a KF reagent specifically designed for amines or add a stabilizing salt to the solvent before adding the sample.[20]

References

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Pikal, M. J., & Rigsbee, D. R. (2012). Effects of water and polymer content on covalent amide-linked adduct formation in peptide-containing amorphous lyophiles. Journal of Pharmaceutical Sciences, 101(9), 3359-3371. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Carleton University. Working With Air & Water Reactive Chemicals. [Link]

  • Reddit r/chemistry. (2021, September 15). Why is hydrogen chloride in everything?[Link]

  • Coppola, G. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron, 60(41), 9121-9126. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Bio-Works. (2026, February 28). Quantify Amide-Hydrate Formation: Effects of Moisture Levels. [Link]

  • Mirjafari, A., et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 54(48), 6232-6235. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Rani, R., & Sajani. (2023). Water as a Reaction Medium for Efficient Amide Couplings: A Mechanistic and Process Optimization Study. International Journal of Advanced Engineering Research, 10(4), 204-210. [Link]

  • Level7 Chemical. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF Center for Sustainable Polymers (CSP) PAR. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • BuyersGuideChem. 1-Acetylpiperidin-3-amine hydrochloride suppliers and producers. [Link]

  • Pharmaceutical Technology. (2018, April 23). Residual Moisture Testing Methods for Lyophilized Drug Products. [Link]

  • Labinsights. (2023, May 08). Moisture Content Determination for Drug Formulation and Analysis. [Link]

  • Google Patents. (2021). CN113092663A - Method for measuring moisture content in organic amine.

Sources

Optimization

Storage conditions to prevent degradation of 1-Acetylpiperidin-3-amine hydrochloride

Welcome to the Technical Support Center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2). This portal provides drug development professionals, analytical chemists, and researchers with field-proven trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2). This portal provides drug development professionals, analytical chemists, and researchers with field-proven troubleshooting guides, mechanistic insights into chemical degradation, and self-validating handling protocols.

Mechanistic Causality of Degradation

To effectively prevent the degradation of 1-Acetylpiperidin-3-amine hydrochloride, one must first understand the causality behind its instability. As a secondary amine hydrochloride salt featuring an N-acetylated piperidine ring and a primary amine, this molecule is highly vulnerable to specific environmental stressors:

  • Hygroscopicity and Microenvironmental pH: The protonated amine and chloride ion form a highly polar ionic lattice that readily coordinates with atmospheric moisture. Upon absorbing water, the salt deliquesces and creates a localized, highly acidic microenvironment ()[1].

  • Acid-Catalyzed Amide Hydrolysis: While the N-acetyl group (amide) is typically stable under neutral conditions, the combination of absorbed moisture and the acidic microenvironment (mobilized HCl) drastically lowers the activation energy for hydrolysis. This cleaves the acetyl group, yielding piperidin-3-amine and acetic acid[1].

  • Oxidative Degradation: The primary amine at the 3-position is susceptible to free-radical oxidation when exposed to ambient oxygen and light, leading to the formation of N-oxides and colored polymeric impurities ()[2].

degradation_pathway A 1-Acetylpiperidin-3-amine HCl B Moisture Absorption (Hygroscopic Uptake) A->B C Photo-Oxidative Stress (O2 + Light/Heat) A->C D Acidic Microenvironment (Mobilized HCl) B->D E Free Radical Formation C->E F Amide Hydrolysis (Acetic Acid + Piperidin-3-amine) D->F H2O + H+ G Amine Oxidation (N-Oxides / Colored Impurities) E->G Oxidation

Fig 1. Environmental stressors driving the degradation of 1-Acetylpiperidin-3-amine hydrochloride.

Troubleshooting Guide & FAQs

Q1: My powder has turned into a sticky, clumpy mass. Can I still use it for my synthesis? A1: This indicates deliquescence due to the compound's hygroscopic nature. If the exposure was brief and at room temperature, it may only be a physical change (water absorption) without chemical degradation. However, you must validate this. Do not use it directly for sensitive assays. Proceed to the "Remediation and Validation Protocol" below to dry the material and verify its chemical integrity.

Q2: I opened the storage vial and noticed a distinct vinegar-like odor. What happened? A2: A vinegar odor is the hallmark of acid-catalyzed amide hydrolysis. The N-acetyl group has been cleaved, releasing acetic acid and leaving behind piperidin-3-amine[1]. This means irreversible chemical degradation has occurred. The batch is compromised and should be discarded. To prevent this, ensure the compound is handled and stored under a strictly inert atmosphere ()[3].

Q3: The compound has shifted from a white crystalline powder to a yellowish-brown color. Is it still viable? A3: Yellowing or browning indicates the oxidation of the primary amine group, a process often accelerated by light exposure or trace transition metal impurities[2]. Amine hydrochlorides must be protected from light. Ensure you are storing the material in amber vials or wrapping clear vials in aluminum foil.

Validated Storage & Handling Workflow

To maintain the scientific integrity of your stock, follow this self-validating workflow. The causality behind these steps is to systematically eliminate the three vectors of degradation: moisture, oxygen, and light.

storage_workflow N1 Receive & Inspect Material N2 Transfer to Glovebox (Argon/N2 Atmosphere) N1->N2 N3 Aliquot into Amber Vials (Minimize Future Exposure) N2->N3 N4 Seal with PTFE-Lined Caps (Block Moisture Ingress) N3->N4 N5 Store at 2-8°C or -20°C (Secondary Container w/ Desiccant) N4->N5

Fig 2. Optimal inert-atmosphere handling and storage workflow for amine hydrochlorides.

Experimental Protocol: Remediation and Validation of Clumped Material

If your 1-Acetylpiperidin-3-amine hydrochloride has absorbed moisture (clumped) but has not yet hydrolyzed, use this self-validating protocol to recover it.

Causality Check: High-temperature drying will accelerate amide hydrolysis if water and HCl are still present. Therefore, high-vacuum, low-temperature drying is mandatory to pull off moisture without providing the activation energy for chemical cleavage.

Step 1: High-Vacuum Desiccation

  • Transfer the clumped material to a pre-weighed, dry Schlenk flask or vacuum desiccator within a glovebox purged with Argon or Nitrogen[3].

  • Apply a high vacuum (< 0.1 mbar) at ambient temperature (20–25°C) for 12–24 hours. Do not apply heat initially.

  • Once the material appears as a free-flowing powder, gently warm the flask to 35°C under vacuum for an additional 2 hours to remove residual bound water.

  • Backfill the flask with dry Argon before opening.

Step 2: Validation via Karl Fischer (KF) Titration

  • Weigh approximately 50 mg of the dried sample in an inert environment.

  • Perform Coulometric KF titration to quantify residual water.

  • Validation Threshold: Moisture content must be < 0.5% w/w . If higher, repeat Step 1.

Step 3: Validation via HPLC-UV

  • Prepare a 1 mg/mL solution of the dried sample in an anhydrous mobile phase (e.g., Acetonitrile/Water with 0.1% TFA).

  • Run against a known reference standard of 1-Acetylpiperidin-3-amine hydrochloride.

  • Check for the presence of the piperidin-3-amine degradant peak (which typically elutes earlier due to higher polarity).

  • Validation Threshold: Purity must be > 98% , with the degradant peak < 0.5% . If the degradant exceeds this, the batch cannot be remediated and must be discarded.

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected stability of 1-Acetylpiperidin-3-amine hydrochloride under various storage conditions, highlighting the critical need for moisture and temperature control.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
-20°C Argon / N2Amber Glass, PTFE cap> 24 MonthsNone (Optimal Condition)
2-8°C Argon / N2Amber Glass, PTFE cap12 - 24 MonthsTrace Oxidation over time
25°C (Room Temp) Ambient AirClear Glass< 3 MonthsHygroscopic clumping, Oxidation
40°C / 75% RH Ambient AirOpen / Poorly Sealed< 1 WeekRapid Amide Hydrolysis (Vinegar odor)

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI (Pharmaceutics) URL:[Link]

  • Title: p-Bromophenethyl Amine Hydrochloride CAS NO 39260-89-4 Source: ChemicalCell URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 1-Acetylpiperidin-3-amine Hydrochloride: A Comparative Guide to HPLC Detection Strategies

As drug development pipelines increasingly rely on complex, highly polar aliphatic building blocks, analytical scientists face a critical bottleneck: standard-free quantitation. 1-Acetylpiperidin-3-amine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, highly polar aliphatic building blocks, analytical scientists face a critical bottleneck: standard-free quantitation. 1-Acetylpiperidin-3-amine hydrochloride (CAS 1018680-22-2)[1] is a prime example of this challenge. Structurally, it is a hydrophilic heterocycle containing a primary amine and an acetylated nitrogen. Crucially, it lacks an extended conjugated π -system, meaning it possesses negligible UV absorbance above 220 nm.

When assessing the purity of such non-chromophoric compounds, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) fails to meet the stringent mass balance requirements mandated by ICH guidelines[2]. This guide objectively compares the performance of UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) for the purity assessment of 1-Acetylpiperidin-3-amine hydrochloride, providing a self-validating experimental workflow for accurate impurity profiling.

Mechanistic Causality: Why Traditional Detectors Fail

To understand why specific detectors are chosen, we must examine the physical causality behind their detection mechanisms.

  • HPLC-UV (Diode Array Detection): UV detection relies on the Beer-Lambert law. Because 1-Acetylpiperidin-3-amine only absorbs weakly at low wavelengths (e.g., 210 nm), the baseline is highly susceptible to gradient drift from mobile phase solvents. Furthermore, if an unknown impurity possesses a strong chromophore (e.g., an aromatic ring), UV will drastically overestimate its concentration, destroying the mass balance[3].

  • HPLC-ELSD: ELSD is a "universal" evaporative detector. The eluent is nebulized, the solvent is evaporated, and the remaining dry analyte particles scatter a beam of light. However, the causality of light scattering (Rayleigh and Mie theory) dictates that signal intensity is exponentially dependent on particle size. If an impurity is present at trace levels, the resulting particle diameter drops below 50 nm, causing a sudden, non-linear drop-off in the ELSD signal[4]. This leads to a dangerous underestimation of trace impurities.

  • HPLC-CAD: CAD is also an evaporative detector, but it relies on charge transfer rather than optics. Dry analyte particles collide with a secondary stream of ionized nitrogen (created by a corona discharge). The charge transferred to the particle is proportional to its surface area (mass), not its volume. This fundamental difference yields a uniform, linear response that can detect particles down to 10 nm, providing 10-fold better Limits of Detection (LOD) than ELSD[4][5].

G1 cluster_ELSD ELSD: Light Scattering cluster_CAD CAD: Charge Transfer Eluent HPLC Eluent Nebulization Nebulization (N2) Eluent->Nebulization Desolvation Desolvation Nebulization->Desolvation Particles Dry Analyte Particles Desolvation->Particles Scatter Optical Scattering Particles->Scatter Charge Surface Charging Particles->Charge Light Light Source Light->Scatter NonLinear Non-Linear Signal (Drops <50nm) Scatter->NonLinear Corona Corona Discharge (N2+) Corona->Charge Linear Uniform Linear Signal (Detects >10nm) Charge->Linear

Fig 1. Mechanistic comparison of ELSD vs. CAD detection pathways for non-volatile analytes.

Comparative Performance Data

The superiority of CAD for non-chromophoric purity assessment is demonstrated in the tables below. CAD provides the necessary response uniformity (inter-analyte RSD < 13%) required for standard-free quantitation[2].

Table 1: Detector Performance Metrics for Non-Chromophoric Amines
ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Light AbsorptionLight ScatteringCharge Transfer
Response Uniformity Highly Variable (up to 73% RSD)Variable (Non-linear)Highly Uniform (<13% RSD)
Limit of Detection (LOD) Poor (Solvent interference)~50 - 100 ng~1 - 5 ng
Dynamic Range 10⁴ to 10⁵10² to 10³10⁴ to 10⁵
Suitability for Mass Balance InadequateModerateExcellent
Table 2: Simulated Impurity Profiling (Mass Balance Recovery)

Data represents a sample of 1-Acetylpiperidin-3-amine spiked with known impurities to evaluate detector accuracy without reference standards.

ComponentHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD (Inverse Gradient)True Spiked Value
1-Acetylpiperidin-3-amine85.4%98.1%99.1%99.0%
Impurity A (Aliphatic, trace)Not Detected1.9%0.6%0.6%
Impurity B (Aromatic)14.6%Not Detected0.3%0.4%
Total Mass Recovery Inconclusive Non-linear 100.0% 100.0%

Insight: UV drastically overestimates Impurity B due to its high molar absorptivity while entirely missing the aliphatic Impurity A. ELSD misses Impurity B because its concentration falls below the particle-size detection cliff. Only CAD accurately reflects the true mass fractions[4].

Experimental Workflow: Self-Validating HPLC-CAD Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. Because 1-Acetylpiperidin-3-amine hydrochloride is a highly polar salt, it will exhibit poor retention on standard Reversed-Phase (C18) columns, eluting in the void volume where matrix suppression occurs.

Causality of Method Design: We actively select Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine. Furthermore, because CAD response varies slightly depending on the organic-to-aqueous ratio of the mobile phase (higher organic content creates smaller initial droplets during nebulization), an Inverse Gradient is applied. A make-up pump delivers the exact inverse of the analytical gradient post-column, ensuring the detector continuously receives a constant 50/50 solvent composition[2].

G2 PumpA Analytical Pump (Gradient A->B) Column HILIC Column PumpA->Column Tee Post-Column Tee (Constant Solvent) Column->Tee PumpB Make-Up Pump (Gradient B->A) PumpB->Tee CAD CAD Detector Tee->CAD Data Uniform Quantitation CAD->Data

Fig 2. Inverse gradient workflow ensuring constant mobile phase composition for uniform CAD response.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh and dissolve 1-Acetylpiperidin-3-amine hydrochloride in the initial mobile phase (90% Acetonitrile / 10% Aqueous Buffer) to a final concentration of 1.0 mg/mL.

2. Chromatographic Separation (HILIC):

  • Column: Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Note: Non-volatile buffers like phosphate will permanently destroy the CAD.

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

  • Analytical Gradient (Pump A): 90% B to 50% B over 15 minutes at 0.5 mL/min.

3. Inverse Gradient Setup:

  • Make-up Gradient (Pump B): 10% B to 50% B over 15 minutes at 0.5 mL/min.

  • Mixing: Combine Pump A and Pump B eluates via a zero-dead-volume post-column tee before entering the CAD. The total flow into the detector is a constant 1.0 mL/min at a static 50% B composition.

4. CAD Parameters:

  • Evaporation Temperature: 35°C (Optimized to preserve semi-volatile impurities).

  • Data Collection Rate: 10 Hz with a 3.6-second filter.

5. The Self-Validating Mass Balance Equation: CAD detects only non-volatile and semi-volatile species; it is blind to the highly volatile hydrochloride counterion and residual moisture. To validate the system, the protocol mandates orthogonal integration:

Total Mass Balance = CAD Organic Purity (%) + Karl Fischer Water (%) + Ion Chromatography Chloride (%)

If the sum does not equal 100% ± 2%, the system automatically flags the result, indicating the potential presence of undetected inorganic salts or highly volatile degradants, thereby enforcing rigorous scientific integrity.

References

  • ChemicalBook. "1-acetylpiperidin-3-amine hydrochloride". Verified via .

  • Thermo Fisher Scientific / LCMS.cz. "Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection". Verified via .

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?". Verified via .

  • American Laboratory. "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis". Verified via .

  • Wu, D., et al. "HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs." Analytical and Bioanalytical Chemistry, 2023. Verified via.

Sources

Comparative

A Comparative Guide to Enantiomeric Purity Analysis of 1-Acetylpiperidin-3-amine Hydrochloride

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules like 1-Acetylpiperidin-3-amine hydrochloride, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is paramount. The two enantiomers of a chiral compound can exhibit widely different biological effects, with one being therapeutic while the other could be inactive or, in the worst-case scenario, toxic.[1] This guide provides an in-depth, objective comparison of established and modern analytical techniques for the enantiomeric purity analysis of 1-Acetylpiperidin-3-amine hydrochloride, complete with supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically pure active pharmaceutical ingredients (APIs).

The Imperative of Chiral Separation

The separation and quantification of enantiomers are crucial for several reasons. Regulatory bodies worldwide mandate the characterization of the enantiomeric composition of chiral drugs. Furthermore, the use of a single, active enantiomer can lead to a better therapeutic index, simplified dose-response relationships, and a reduced potential for drug-drug interactions. Consequently, robust and reliable analytical methods for determining enantiomeric excess (ee) are indispensable.

This guide will explore and compare three powerful chromatographic techniques for the chiral resolution of 1-Acetylpiperidin-3-amine hydrochloride:

  • High-Performance Liquid Chromatography (HPLC) : The industry workhorse for chiral separations.

  • Supercritical Fluid Chromatography (SFC) : A "green" and high-throughput alternative.

  • Gas Chromatography (GC) with Derivatization : A classic approach for volatile or derivatizable analytes.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[2] For a polar, basic compound like 1-Acetylpiperidin-3-amine hydrochloride, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including amines.[3]

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, such as one coated with derivatives of cellulose or amylose, is based on their proven ability to form transient diastereomeric complexes with enantiomers through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] The acetyl group and the secondary amine in the piperidine ring of the analyte are key interaction sites.

The choice of a polar organic mobile phase is dictated by the polarity of the analyte. A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane or heptane) allows for fine-tuning of the retention and selectivity. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is a common strategy to improve the peak shape of basic analytes by minimizing tailing caused by strong interactions with residual silanol groups on the silica support of the CSP.[5]

Experimental Protocol: Chiral HPLC
  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1-Acetylpiperidin-3-amine hydrochloride in the mobile phase to a concentration of 1 mg/mL.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1-Acetylpiperidin-3-amine HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiralpak® AD-H Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced solvent consumption, and lower environmental impact.[4][6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[7] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.[1]

Causality Behind Experimental Choices

For the chiral separation of 1-Acetylpiperidin-3-amine hydrochloride, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of a polar co-solvent, such as methanol, is necessary to ensure the solubility of the polar analyte in the predominantly non-polar CO2 mobile phase and to modulate its retention.[4] Similar to HPLC, an amine additive is often beneficial for improving peak shape. SFC is particularly well-suited for high-throughput screening of chiral compounds due to its rapid analysis times.[8]

Experimental Protocol: Chiral SFC
  • Instrumentation : SFC system with a UV detector and back-pressure regulator.

  • Column : Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient from 5% to 40% Methanol over 5 minutes).

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Column Temperature : 35 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve 1-Acetylpiperidin-3-amine hydrochloride in methanol to a concentration of 1 mg/mL.

Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample 1-Acetylpiperidin-3-amine HCl Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiralpak® AD-H Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral SFC workflow for rapid enantiomeric analysis.

Gas Chromatography (GC) with Derivatization: A High-Resolution Approach

GC, particularly when coupled with a chiral stationary phase, can offer very high separation efficiency.[9] However, for a non-volatile and polar compound like 1-Acetylpiperidin-3-amine hydrochloride, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable derivative.

Causality Behind Experimental Choices

Acylation of the secondary amine in the piperidine ring with a reagent like trifluoroacetic anhydride (TFAA) is a common derivatization strategy.[10] This reaction replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, which increases the volatility and reduces the polarity of the molecule, making it amenable to GC analysis. The choice of a cyclodextrin-based chiral stationary phase is well-established for the separation of a wide variety of chiral compounds, including derivatized amines.[9]

Experimental Protocol: Chiral GC
  • Derivatization Step :

    • To 1 mg of 1-Acetylpiperidin-3-amine hydrochloride in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Column : Rt-βDEXsm (or equivalent cyclodextrin-based CSP), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 250 °C.

  • Injection Volume : 1 µL (split mode, 50:1).

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Acetylpiperidin-3-amine HCl Derivatize Derivatize with TFAA Sample->Derivatize Reconstitute Reconstitute in Ethyl Acetate Derivatize->Reconstitute Inject Inject Sample Reconstitute->Inject Column Rt-βDEXsm Inject->Column Detect FID Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

Comparative

In-Depth Validation Guide: Synthetic Routes to 1-Acetylpiperidin-3-amine Hydrochloride

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on operational robustness, scalability, and purification demands. When synthesizing 1-acetylpiperidin-3-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on operational robustness, scalability, and purification demands. When synthesizing 1-acetylpiperidin-3-amine hydrochloride—a critical building block frequently utilized in the development of kinase inhibitors and GPCR ligands[1][2]—the primary chemical hurdle is achieving absolute regioselectivity.

This guide objectively compares the traditional direct acetylation method against an optimized, self-validating Boc-protection strategy, providing the mechanistic causality and experimental data necessary to streamline your drug development workflows.

Mechanistic Analysis: Causality Behind the Routes

Route A: The Pitfalls of Direct Acetylation (Traditional)

Route A attempts the direct acetylation of 3-aminopiperidine. The inherent challenge here lies in competing nucleophilicity versus steric hindrance. While the secondary nitrogen within the piperidine ring is electronically more nucleophilic, the primary exocyclic amine at the C3 position is significantly less sterically hindered.

When exposed to standard acylating agents like [3][4], the reagent cannot perfectly discriminate between the two reactive sites. This lack of chemoselectivity results in a statistical nightmare: a complex mixture of N1-acetyl, N3-acetyl, and N1,N3-diacetyl products[5]. Isolating the target N1-isomer requires tedious, low-yielding flash chromatography, making this route unviable for scale-up.

Route B: The Boc-Protection Strategy (Optimized)

Route B circumvents these regiochemical issues through a deliberate protection-acetylation-deprotection sequence. By starting with commercially available tert-butyl piperidin-3-ylcarbamate, the primary amine is electronically and sterically masked by a tert-butyloxycarbonyl (Boc) group. Consequently, acetylation with acetic anhydride is forced exclusively to the N1 position.

Following acetylation, the protocol employs for deprotection[6][7]. This step is an inherently self-validating system. As the Boc group is cleaved, the resulting free amine is immediately protonated by the HCl. Because amine hydrochloride salts are highly insoluble in ethereal solvents like dioxane, the product spontaneously precipitates from the reaction mixture. This visual cue not only confirms reaction progress but also drives the equilibrium forward, allowing for the isolation of highly pure product via simple filtration—bypassing chromatography entirely.

Route Comparison & Quantitative Data

The following table summarizes the experimental performance metrics of both synthetic routes based on validated laboratory data.

Performance MetricRoute A: Direct AcetylationRoute B: Boc-Protection (Optimized)
Reagents Used 3-Aminopiperidine, Ac₂OBoc-3-aminopiperidine, Ac₂O, HCl/Dioxane
Regioselectivity Poor (Mixture of N1, N3, and Diacetyl)Absolute (Exclusively N1-acetylated)
Overall Yield < 30% (Post-purification)> 92% (Over two steps)
Product Purity 85 - 90% (Often contaminated with isomers)> 99% (As the hydrochloride salt)
Purification Method Flash Chromatography (Tedious, solvent-heavy)Simple Filtration (Self-purifying precipitation)
Scalability Low (Bottlenecked by purification)High (Robust, chromatography-free)

Visualizing the Synthetic Workflows

RouteComparison cluster_A Route A: Direct Acetylation (Traditional) cluster_B Route B: Boc-Protection Strategy (Optimized) A1 3-Aminopiperidine A2 Acetic Anhydride (Ac2O) A1->A2 A3 Isomeric Mixture (N1, N3, Diacetyl) A2->A3 B1 tert-Butyl piperidin-3-ylcarbamate B2 Ac2O / Et3N (N1-Acetylation) B1->B2 B3 Boc-Protected Intermediate B2->B3 B4 4M HCl in Dioxane (Deprotection) B3->B4 B5 1-Acetylpiperidin-3-amine HCl B4->B5

Comparative synthetic pathways: Direct acetylation vs. optimized Boc-protection strategy.

Workflow Step1 Dissolve Boc-amine in DCM Step2 Add Et3N & Ac2O (Stir 2h, RT) Step1->Step2 Step3 Aqueous Workup & Concentration Step2->Step3 Step4 Add 4M HCl in Dioxane Step3->Step4 Step5 Precipitation of HCl Salt Step4->Step5 Step6 Filter & Dry (Pure Product) Step5->Step6

Step-by-step experimental workflow for the optimized synthesis of 1-acetylpiperidin-3-amine HCl.

Validated Experimental Protocols (Route B)

The following methodology details the optimized, chromatography-free synthesis of 1-acetylpiperidin-3-amine hydrochloride.

Step 1: Regioselective N1-Acetylation
  • Preparation: Dissolve tert-butyl piperidin-3-ylcarbamate (10.0 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 10.4 mL, 75.0 mmol) to the solution and cool the flask to 0 °C using an ice bath.

  • Acetylation: Dropwise, add acetic anhydride (Ac₂O, 5.2 mL, 55.0 mmol) over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot should disappear).

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), 1M HCl (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (1-acetylpiperidin-3-yl)carbamate as a pale yellow oil. (Proceed to Step 2 without further purification).

Step 2: Self-Validating Boc Deprotection
  • Dissolution: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous diethyl ether (20 mL).

  • Deprotection: Slowly add a commercially available solution of (37.5 mL, 150.0 mmol)[6][8].

  • Observation: Stir the mixture at room temperature. Within 15–30 minutes, a dense white precipitate will begin to form, validating the cleavage of the Boc group and the formation of the insoluble hydrochloride salt.

  • Isolation: After stirring for 2 hours to ensure complete deprotection, add an additional 50 mL of cold diethyl ether to maximize precipitation.

  • Filtration: Collect the white solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford pure 1-acetylpiperidin-3-amine hydrochloride (Yield: >92% over two steps).

References

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." ResearchGate. URL:[Link]

  • Semantic Scholar. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." Semantic Scholar. URL: [Link]

Sources

Validation

Benchmarking the Reactivity of 1-Acetylpiperidin-3-amine Hydrochloride: A Comparative Guide for Synthetic Applications

For medicinal chemists and drug development professionals, the selection of amine building blocks dictates not only the pharmacological profile of the final target but also the efficiency of the synthetic route. 1-Acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of amine building blocks dictates not only the pharmacological profile of the final target but also the efficiency of the synthetic route. 1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

This guide provides an in-depth, objective benchmark of 1-Acetylpiperidin-3-amine hydrochloride against other common aliphatic amines. By analyzing its structural causality, electronic profile, and chemoselectivity, we establish field-proven methodologies for maximizing its reactivity in standard coupling and substitution workflows.

Structural Causality: The "Why" Behind the Molecule

To understand the reactivity of 1-Acetylpiperidin-3-amine, one must deconstruct its structural features and the causality behind its design:

  • Chemoselectivity via N-Acetylation: Unprotected piperidin-3-amine possesses two nucleophilic centers: a secondary amine within the ring and an exocyclic primary amine. In many contexts, the secondary amine is sterically accessible and highly nucleophilic, leading to complex mixtures of N1

    • and N3 -alkylated products. By acetylating the N1 position, the lone pair of the secondary amine is delocalized into the carbonyl π -system (forming an amide). This renders the N1 position non-nucleophilic, directing 100% of electrophilic attacks to the primary amine at the N3 position. Recent computational models utilizing Methyl Cation Affinity (MCA) confirm that primary amines consistently present as the most reactive sites when competing secondary amines are deactivated [1].
  • The Hydrochloride Salt Factor: The compound is supplied as a hydrochloride (HCl) salt. While this drastically improves shelf-stability and handling (preventing oxidation and degradation), it renders the primary amine fully protonated ( R−NH3+​ ) and completely non-nucleophilic. Causality in protocol design: Any reaction utilizing this building block must incorporate a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA, TEA, or K2​CO3​ ) to liberate the free base in situ before coupling can occur.

Chemoselectivity A Piperidin-3-amine (Unprotected) C Complex Mixture (N1 & N3 Alkylation) A->C + Electrophile B 1-Acetylpiperidin-3-amine (Protected) D Clean Product (Exclusive N3 Alkylation) B->D + Electrophile

Fig 1: Chemoselectivity advantage of N-acetylation in piperidin-3-amine derivatives.

Comparative Reactivity Profiling

How does the nucleophilicity of 1-Acetylpiperidin-3-amine compare to other standard amines? Nucleophilicity is governed by a delicate balance of basicity (electronic effects) and steric hindrance [2].

  • Steric Hindrance: The primary amine is situated on a secondary carbon of the piperidine ring. Its steric profile is highly analogous to cyclohexylamine or isopropylamine. It is more hindered than a linear amine (like n-propylamine) but significantly less hindered than a tertiary carbon-bound amine (like tert-butylamine).

  • Electronic Effects: The N -acetyl group exerts a mild electron-withdrawing inductive effect (-I) through the sigma framework of the piperidine ring. This slightly lowers the pKa​ of the primary amine's conjugate acid compared to a simple cyclohexylamine, resulting in a marginal but measurable decrease in nucleophilicity [3].

The table below benchmarks 1-Acetylpiperidin-3-amine against alternative amines, utilizing the framework of the Mayr nucleophilicity scale ( N ) [4] to contextualize relative reactivity.

Table 1: Benchmarking Amine Reactivity
AmineEst. pKa​ (Conjugate Acid)Steric HindranceRelative NucleophilicityChemoselectivity Risk
n-Propylamine ~10.7LowVery High ( N≈13.3 )None
Cyclohexylamine ~10.6ModerateHighNone
1-Acetylpiperidin-3-amine ~9.8 Moderate Moderate-High None (Protected)
Piperidin-3-amine ~10.0, 10.8ModerateHighHigh (Two reactive sites)
Aniline ~4.6LowLowNone

Data synthesis derived from established nucleophilicity trends and inductive effect modeling.

Self-Validating Experimental Methodologies

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to prevent common failure modes associated with hydrochloride salts.

Protocol A: Standard Amide Coupling (HATU/DIPEA)

This protocol is optimized for coupling 1-Acetylpiperidin-3-amine hydrochloride with aliphatic or aromatic carboxylic acids.

  • Active Ester Formation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: Stir for 10 minutes prior to amine addition. This pre-activation ensures the complete formation of the highly electrophilic HOAt-ester, minimizing the risk of the amine reacting directly with the coupling reagent.

  • In Situ Free-Basing: Add 1-Acetylpiperidin-3-amine hydrochloride (1.1 eq) to the mixture, immediately followed by an additional 1.1 eq of DIPEA.

    • Causality: The first 2.0 eq of DIPEA drives the HATU activation. The additional 1.1 eq is strictly required to neutralize the HCl salt of the amine, liberating the nucleophilic free base. Failure to add this extra base will stall the reaction.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via LC-MS.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities), 1M HCl (to remove unreacted amine and DIPEA), and brine (to pull residual DMF into the aqueous layer). Dry over Na2​SO4​ and concentrate.

Workflow Step1 1. Carboxylic Acid + HATU + DIPEA (Active Ester Formation) Step2 2. Add 1-Acetylpiperidin-3-amine HCl + Extra DIPEA (Free-basing) Step1->Step2 Step3 3. Room Temp Incubation (Nucleophilic Attack) Step2->Step3 Step4 4. Aqueous Workup (Remove DMF, Salts & Unreacted Amine) Step3->Step4

Fig 2: Self-validating workflow for amide coupling using hydrochloride amine salts.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar )

Due to the moderate steric hindrance of the 3-position on the piperidine ring, SN​Ar reactions require elevated temperatures and strong electrophiles (e.g., ortho/para-substituted fluorobenzenes or chloropyridines).

  • Reaction Setup: Combine the aryl halide (1.0 eq), 1-Acetylpiperidin-3-amine hydrochloride (1.2 eq), and finely powdered K2​CO3​ (3.0 eq) in anhydrous DMSO (0.3 M).

    • Causality: K2​CO3​ serves a dual purpose: it acts as the base to neutralize the HCl salt, and it acts as the acid scavenger for the HF or HCl generated during the substitution process.

  • Thermal Activation: Heat the mixture to 80–100 °C for 12–18 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water. The resulting substituted amine product will typically precipitate. Filter, wash with cold water, and dry under vacuum.

References

  • Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. RSC Publishing. Available at:[Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

  • Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Acetylpiperidin-3-amine Hydrochloride

Executive Summary The robust characterization of pharmaceutical intermediates like 1-Acetylpiperidin-3-amine hydrochloride is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization of pharmaceutical intermediates like 1-Acetylpiperidin-3-amine hydrochloride is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The selection and validation of appropriate analytical methods are mandated by regulatory bodies and are critical for process control and quality assurance. This guide provides a comprehensive comparison of four orthogonal analytical techniques for the analysis of 1-Acetylpiperidin-3-amine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). We present detailed, field-tested protocols, a cross-validation framework based on International Council for Harmonisation (ICH) guidelines, and illustrative performance data. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating methods for this, and structurally similar, compounds.

Introduction: The Analytical Imperative

1-Acetylpiperidin-3-amine hydrochloride (CAS: 1018680-22-2; Formula: C₇H₁₅ClN₂O) is a substituted piperidine derivative increasingly utilized as a key building block in the synthesis of novel APIs. Its chemical structure, featuring a secondary amine, an amide, and a chiral center, presents unique analytical challenges. The hydrochloride salt form influences its solubility and volatility, which must be considered during method development.

The journey from a chemical intermediate to a commercial drug product is underpinned by rigorous analytical control. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that analytical procedures be thoroughly validated to demonstrate they are fit for their intended purpose.[1][2] The ICH guideline Q2(R1) provides a detailed framework for validating analytical procedures, which forms the basis of the comparisons within this guide.[3][4][5] This process of validation ensures that the chosen method provides reliable data on the identity, purity, and strength of the compound throughout the development lifecycle.

This guide will dissect and compare four common analytical techniques, providing the causal logic behind experimental choices and presenting a self-validating system for each protocol.

Pillars of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the key performance parameters that define a validated method, as outlined in ICH Q2(R1).[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Key Methodologies

We will now explore the application, protocols, and performance of four distinct analytical methods for 1-Acetylpiperidin-3-amine hydrochloride.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability: HPLC is the workhorse of pharmaceutical quality control for purity and assay determination. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9] For 1-Acetylpiperidin-3-amine hydrochloride, a reversed-phase method is most common. A significant challenge is that the molecule lacks a strong chromophore, making UV detection less sensitive. This can be overcome by detecting at a low wavelength (e.g., 200-215 nm) where the amide bond absorbs, or through pre-column derivatization to attach a UV-active moiety.[10][11][12] The latter provides greater sensitivity and specificity but adds complexity to sample preparation.

Experimental Protocol: Reversed-Phase HPLC with Low-Wavelength UV Detection

  • System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-Acetylpiperidin-3-amine hydrochloride reference standard in Mobile Phase A. Create a calibration curve by serially diluting this stock to concentrations from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a target concentration of 0.2 mg/mL.

  • Analysis: Inject the standards to establish the calibration curve, followed by the samples. System suitability (e.g., tailing factor, theoretical plates) should be established before analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Mobile Phase A P1->P2 P3 Create Calibration Curve Standards P2->P3 A1 Equilibrate HPLC System P3->A1 Load into Autosampler A2 Inject Standards & Samples A1->A2 A3 Acquire Data (210 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Purity & Assay D2->D3

Strengths & Limitations:

  • Strengths: Excellent for quantitative analysis of purity and assay. High precision and robustness. Widely available instrumentation.

  • Limitations: Moderate sensitivity without derivatization. Does not provide definitive structural information. The basic nature of the amine can lead to peak tailing on some silica-based columns, requiring mobile phase modifiers like acids.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry.[8] It is ideal for volatile and thermally stable compounds. 1-Acetylpiperidin-3-amine hydrochloride is a salt and is not volatile. Therefore, analysis requires two key steps: conversion to the free base (e.g., by liquid-liquid extraction with a base) and derivatization (e.g., silylation with BSTFA or acylation with TFAA) to increase volatility and prevent on-column interactions.[9][13] While more complex, this approach offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.

Experimental Protocol: Derivatization GC-MS

  • Sample Preparation (Free Base Extraction & Derivatization):

    • Dissolve 10 mg of the sample in 1 mL of water.

    • Add 1 mL of 1 M Sodium Hydroxide and 2 mL of Dichloromethane (DCM). Vortex thoroughly.

    • Collect the organic (DCM) layer.

    • Evaporate the DCM to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of Acetonitrile.

    • Heat at 70 °C for 30 minutes.

  • System Preparation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (EI, 70 eV).

    • Scan Range: m/z 40-450.

  • Analysis: Inject 1 µL of the derivatized sample. Identification is confirmed by matching the retention time and the mass fragmentation pattern against a derivatized reference standard. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve Sample in Water P2 Basify & Extract Free Base (LLE) P1->P2 P3 Evaporate Solvent P2->P3 P4 Derivatize with BSTFA P3->P4 A1 Inject Derivatized Sample P4->A1 A2 GC Separation A1->A2 A3 MS Detection (EI Source) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Compare Mass Spectrum to Library D1->D2 D3 Identify & Quantify Impurities D2->D3

Strengths & Limitations:

  • Strengths: Unmatched specificity due to mass fragmentation patterns. Excellent for identifying unknown impurities. Very high sensitivity (ppb levels achievable).

  • Limitations: Destructive technique. Labor-intensive sample preparation. Not suitable for non-volatile or thermally labile impurities. Derivatization can introduce artifacts if not carefully controlled.

Quantitative ¹H NMR Spectroscopy (qNMR)

Principle & Applicability: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[14] While primarily a qualitative tool for structure elucidation, qNMR is a powerful primary method for determining the concentration (assay) of a substance. It relies on the principle that the integrated signal area of a proton is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a unique analyte proton signal to that of a certified internal standard with a known concentration, a highly accurate assay can be determined without needing a reference standard of the analyte itself.

Experimental Protocol: qNMR for Assay

  • System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of automated tuning and matching.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-Acetylpiperidin-3-amine hydrochloride into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have proton signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Solvent: D₂O.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique proton signal for the analyte (e.g., the acetyl methyl protons at ~2.1 ppm) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity/assay using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.

QNMR_Workflow P1 Accurately weigh Analyte & Internal Std P2 Dissolve in known volume of D₂O P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire ¹H NMR Spectrum (long relaxation delay) P3->A1 D1 Process FID (FT, Phasing, Baseline) A1->D1 D2 Integrate Analyte & Standard Signals D1->D2 D3 Calculate Assay using Formula D2->D3

Strengths & Limitations:

  • Strengths: Primary analytical method; does not require a specific reference standard for the analyte. Provides structural confirmation and quantification simultaneously. Non-destructive. Highly accurate and precise.

  • Limitations: Requires expensive instrumentation and specialized expertise. Lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity analysis. Sample throughput is relatively low.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Applicability: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "molecular fingerprint" based on the functional groups present.[15] For 1-Acetylpiperidin-3-amine hydrochloride, FTIR is an excellent, rapid technique for identity confirmation. Key expected absorbances include the C=O stretch of the amide, N-H bends of the amine hydrochloride, and C-H stretches. It is generally not used for quantification in this context due to its lower sensitivity and adherence to the Beer-Lambert law being limited to a narrow concentration range.

Experimental Protocol: FTIR-ATR for Identity

  • System Preparation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 1-Acetylpiperidin-3-amine hydrochloride powder directly onto the ATR crystal.

  • FTIR Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR clamp to ensure good contact.

    • Collect the sample spectrum.

    • Typical Parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum is compared against a reference spectrum of a known, authentic standard.

    • Identity is confirmed if the position and relative intensity of the peaks in the fingerprint region (typically <1500 cm⁻¹) match the reference.

FTIR_Workflow S1 Place solid sample on ATR crystal A2 Collect Sample Spectrum S1->A2 A1 Collect Background Spectrum D1 Compare Spectrum to Reference A2->D1 D2 Confirm Identity D1->D2

Strengths & Limitations:

  • Strengths: Very fast and requires minimal to no sample preparation. Non-destructive. Excellent for raw material identification and screening.

  • Limitations: Primarily a qualitative technique. Not suitable for quantifying components in a mixture or for determining low-level impurities.

Cross-Validation Data Summary

The following table presents hypothetical but realistic validation data for the quantitative methods discussed. This illustrates how the performance of each technique can be objectively compared.

Validation ParameterHPLC-UV (Assay)GC-MS (Impurity)qNMR (Assay)
Specificity Demonstrated by peak purity analysis (PDA) and separation from known impurities.Confirmed by unique mass fragmentation patterns and retention times.Confirmed by unique chemical shifts and coupling patterns. No interference from standard.
Linearity (r²) > 0.999> 0.998> 0.999
Range 50% - 150% of target conc.LOQ - 1000 ppm2 mg - 20 mg
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%99.2% - 100.8%
Precision (Repeatability, %RSD) ≤ 0.5%≤ 5.0%≤ 0.2%
Precision (Intermediate, %RSD) ≤ 1.0%≤ 8.0%≤ 0.4%
LOD 0.005 mg/mL (25 ppm)~1 ppm~0.1 mg/mL (500 ppm)
LOQ 0.015 mg/mL (75 ppm)~5 ppm~0.3 mg/mL (1500 ppm)
Robustness Unaffected by minor changes in pH (±0.2), column temp (±2°C), flow rate (±5%).Unaffected by minor changes in oven ramp (±1°C/min), flow rate (±5%).Unaffected by solvent choice (D₂O vs. DMSO-d₆).

Selecting the Appropriate Method: A Strategic Approach

The choice of analytical method is not a one-size-fits-all decision. It depends entirely on the question being asked. A comprehensive analytical control strategy will leverage the strengths of multiple orthogonal methods.

Decision_Tree cluster_quant Quantitation cluster_qual Identification q2 Assay or Impurity? ans_assay HPLC-UV or qNMR q2->ans_assay Assay ans_impurity GC-MS (trace) or HPLC-UV (known) q2->ans_impurity Impurity q3 Routine ID or Structure Elucidation? ans_id FTIR q3->ans_id Routine ID ans_elucidate NMR & MS q3->ans_elucidate Elucidation q1 q1 q1->q2 Quantitative q1->q3 Qualitative

  • For Routine Quality Control (Release Testing): HPLC-UV is the method of choice for both assay and purity determination due to its high precision, robustness, and suitability for automation. FTIR should be used in parallel for rapid identity confirmation.

  • For Impurity Identification: If unknown impurities are detected by HPLC, GC-MS (for volatile impurities) or LC-MS would be required for structural elucidation based on fragmentation patterns.

  • For Reference Standard Characterization: qNMR is the gold standard for accurately determining the potency of a reference standard, as it is a primary method that does not rely on another standard for calibration.

Conclusion

The cross-validation of analytical methods for 1-Acetylpiperidin-3-amine hydrochloride demonstrates the power of an orthogonal approach. No single technique can provide a complete analytical picture. HPLC-UV serves as the robust quantitative backbone for quality control, while GC-MS offers unparalleled sensitivity for trace impurity profiling. Concurrently, spectroscopic methods like qNMR and FTIR provide absolute structural confirmation and a primary means of assay determination. By understanding the fundamental principles, strengths, and limitations of each method, and by adhering to the validation framework established by guidelines such as ICH Q2(R1), drug development professionals can build a comprehensive and reliable analytical control strategy that ensures product quality and regulatory compliance.

References

  • FDA. (2024).
  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.
  • FDA. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • BenchChem.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Green, R. (2017).
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Kavanagh, P., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Babu, C. V. R., et al. (2014).
  • Merck. (2014).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Edinburgh Instruments.

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